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  • Product: 2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride
  • CAS: 1266688-86-1

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Foundational

An In-depth Technical Guide to the Pharmacological Profile of 2-(ethylamino)-1-(p-tolyl)propan-1-one Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the pharmacological profile of 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride, a synthetic cathinone. Due to the limited availability of direct res...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride, a synthetic cathinone. Due to the limited availability of direct research on this specific molecule, this guide leverages extensive data from its closest structural analog, 4-methylethcathinone (4-MEC), to construct a predictive and detailed pharmacological framework. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's anticipated mechanism of action, pharmacodynamics, pharmacokinetics, and toxicological profile. The guide includes detailed experimental protocols, quantitative data summaries, and visual diagrams to elucidate complex concepts, adhering to the highest standards of scientific integrity and practical application.

Introduction and Structural Rationale

2-(ethylamino)-1-(p-tolyl)propan-1-one, as its hydrochloride salt, is a member of the synthetic cathinone class. These compounds are β-keto analogues of phenethylamines and are known for their psychostimulant properties.[1] The core structure, a phenethylamine backbone with a β-keto group and various substitutions, allows for a wide range of pharmacological activities, primarily through interaction with monoamine transporters.[2][3]

Direct pharmacological data for 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride is scarce in peer-reviewed literature. However, its structure is nearly identical to that of 4-methylethcathinone (4-MEC), differing only in the position of the methyl group on the phenyl ring (para- vs. meta-). This structural similarity allows for a highly informed, predictive analysis of its pharmacological profile. 4-MEC itself is a second-generation synthetic cathinone, marketed as a replacement for mephedrone (4-methylmethcathinone).[4][5] This guide will therefore use 4-MEC as a primary surrogate to detail the expected pharmacological characteristics of the topic compound, a standard and necessary practice in novel psychoactive substance (NPS) research.

Physicochemical Properties

Property2-(ethylamino)-1-(p-tolyl)propan-1-one HCl (4-MEC HCl)
IUPAC Name 2-(ethylamino)-1-(4-methylphenyl)propan-1-one hydrochloride
Synonyms 4-Methylethcathinone hydrochloride, 4-MEC HCl
Molecular Formula C₁₂H₁₇NO · HCl[6]
Molar Mass 227.73 g/mol
CAS Number 1266688-86-1[4]
Appearance Crystalline solid
Chirality Contains a chiral center at the α-carbon, existing as (R) and (S) enantiomers. Commercial preparations are typically a racemic mixture.[7]

Pharmacodynamics: Interaction with Monoamine Systems

The primary mechanism of action for synthetic cathinones involves the modulation of monoamine neurotransmitter systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2] They achieve this by interacting with their respective high-affinity reuptake transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[8]

Monoamine Transporter Interaction Profile

Based on extensive in vitro studies of 4-MEC, 2-(ethylamino)-1-(p-tolyl)propan-1-one is predicted to be a non-selective inhibitor of all three monoamine transporters.[9][10] However, its mechanism of interaction appears to be complex, exhibiting what has been termed a "hybrid" activity profile.[5][11]

  • As a Reuptake Inhibitor (Blocker): Like cocaine, it can block the transporter, preventing the reuptake of neurotransmitters from the synaptic cleft.

  • As a Substrate (Releaser): Like amphetamine, it can be transported into the presynaptic neuron, triggering transporter-mediated efflux (release) of neurotransmitters from the cytosol.[12]

Studies on 4-MEC suggest it acts as a substrate at SERT (a serotonin releaser) but functions as a reuptake inhibitor (blocker) at DAT .[5][13] This dual mechanism is unusual and distinguishes it from classic psychostimulants like cocaine (a pure blocker) or methamphetamine (a potent releaser at all three transporters). This hybrid profile likely contributes to a unique blend of psychostimulant and empathogenic effects.

Monoamine_Transporter_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA Uptake HT_vesicle Serotonin Vesicle VMAT2->HT_vesicle 5-HT Uptake DAT DAT Synapse Synaptic Cleft DAT->Synapse DA Reuptake SERT SERT SERT->Synapse 5-HT Release (Efflux) Compound 2-(ethylamino)-1- (p-tolyl)propan-1-one Compound->DAT Blocks DA Reuptake Compound->SERT Enters cell, reverses transporter DA_Receptor Dopamine Receptors Synapse->DA_Receptor Increased DA Signaling HT_Receptor Serotonin Receptors Synapse->HT_Receptor Increased 5-HT Signaling

Figure 1: Predicted "hybrid" mechanism of action at the synapse.
Quantitative Transporter Affinities

The potency of a compound at monoamine transporters is typically quantified by its inhibition constant (Kᵢ) from radioligand binding assays or its half-maximal inhibitory concentration (IC₅₀) from uptake inhibition assays. Data for 4-MEC shows variability across studies, which is common for in vitro assays, but consistently demonstrates activity at all three transporters in the nanomolar to low-micromolar range.

Table 1: Monoamine Transporter Interaction Potency of 4-MEC

Assay Type DAT NET SERT Source
Binding Affinity (Kᵢ, nM) 565 1668 1798 [8]
Binding Affinity (Kᵢ, nM) 890 6800 7700 [8]
Uptake Inhibition (IC₅₀, nM) ~800 - ~500 [5]
Uptake Inhibition (IC₅₀, nM) 4280 2230 7930 [8]

| Uptake Inhibition (IC₅₀, nM) | 960 | 930 | 218 |[2] |

Note: Lower values indicate higher potency.

The data collectively suggest that 2-(ethylamino)-1-(p-tolyl)propan-1-one will likely exhibit the highest potency at DAT and SERT, with slightly lower potency at NET. This profile, particularly the potent action at SERT, differentiates it from classic stimulants like methamphetamine, which are generally more potent at DAT and NET.[11]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile determines the onset, duration, and intensity of a drug's effects. While specific human pharmacokinetic data for the topic compound is unavailable, in vitro metabolism studies on 4-MEC and related cathinones provide a robust model for its biotransformation.[12][13][14]

Predicted Metabolic Pathways

Metabolism is expected to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[15] The major metabolic transformations for cathinones like 4-MEC are:

  • β-Keto Reduction: The ketone group is reduced to a hydroxyl group, forming the corresponding amino alcohol metabolite. This is a primary metabolic step.[16]

  • N-Dealkylation: The ethyl group attached to the nitrogen is removed, yielding the primary amine metabolite (N-deethyl-4-methylcathinone).[14][16]

  • Hydroxylation of the Tolyl Group: The methyl group on the phenyl ring is oxidized to a primary alcohol, which can be further oxidized to a carboxylic acid.[16]

  • Phase II Conjugation: The hydroxylated metabolites can undergo glucuronidation, forming more water-soluble conjugates for excretion.[14]

It is noteworthy that the N-deethylation of 4-MEC produces 4-methylcathinone, and similarly, the N-deethylation of 2-(ethylamino)-1-(p-tolyl)propan-1-one would produce 4-methylcathinone (a controlled substance). This indicates that the parent compound can act as a prodrug to other psychoactive substances.[14]

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-(ethylamino)-1-(p-tolyl)propan-1-one Keto_Reduced β-Keto Reduction (Amino Alcohol) Parent->Keto_Reduced CYP450 N_Deethylated N-Deethylation (Primary Amine) Parent->N_Deethylated CYP450 Hydroxylated Tolyl Hydroxylation (Alcohol Metabolite) Parent->Hydroxylated CYP450 Glucuronide Glucuronide Conjugate Keto_Reduced->Glucuronide UGTs Carboxylic_Acid Oxidation (Carboxylic Acid) Hydroxylated->Carboxylic_Acid Further Oxidation Hydroxylated->Glucuronide UGTs

Figure 2: Predicted metabolic pathways based on 4-MEC data.

In Vivo Pharmacology & Behavioral Effects (Animal Models)

Animal models are crucial for understanding the abuse liability and psychostimulant effects of novel compounds. Studies using 4-MEC in rodents provide key insights into the expected behavioral profile of 2-(ethylamino)-1-(p-tolyl)propan-1-one.

Locomotor Activity

Like other psychostimulants, 4-MEC produces a dose-dependent increase in spontaneous locomotor activity in rats.[17] However, it appears to be less potent than methamphetamine, requiring higher doses to elicit similar levels of hyperactivity.[17][18] Chronic administration can lead to locomotor sensitization, a phenomenon where repeated exposure results in a progressively greater motor response, which is often associated with the reinforcing effects of drugs.[17]

Rewarding Properties and Abuse Liability

The rewarding effects of a drug can be assessed using the Conditioned Place Preference (CPP) paradigm. In this model, an animal learns to associate a specific environment with the effects of a drug. A preference for the drug-paired environment indicates rewarding properties.

  • CPP Induction: 4-MEC has been shown to induce a significant and dose-dependent conditioned place preference in rats, strongly suggesting it has abuse liability.[17][19]

  • Comparison: The dose required to produce CPP with 4-MEC (e.g., 10 mg/kg) is substantially higher than that for methamphetamine (e.g., 1 mg/kg), which aligns with its lower potency as a DAT inhibitor.[17]

These findings predict that 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride possesses significant potential for abuse.

Toxicology Profile

The toxicological profile of synthetic cathinones is a major public health concern. The available data for 4-MEC, including clinical case reports and in vitro studies, points to a multi-system risk profile.

Cardiovascular Toxicity

The most consistently reported adverse effects of synthetic cathinones are cardiovascular.[7] The sympathomimetic effects, driven by increased levels of norepinephrine and dopamine, can lead to:

  • Tachycardia (increased heart rate)[7]

  • Hypertension (increased blood pressure)[7]

  • Palpitations and chest pain[1][7]

Severe cardiovascular events, including myocardial infarction and cardiac arrest, have been documented in cases involving synthetic cathinone use.[7][20]

Neurotoxicity

The potential for long-term damage to monoamine neurons is a well-established concern with amphetamine-class drugs.[11][21] For 4-MEC, the evidence is less clear. Some studies suggest that, unlike methamphetamine, mephedrone and its analogs may not cause significant long-term depletion of dopamine transporters, indicating a lower neurotoxic potential for dopaminergic neurons.[6][22] However, the potent serotonin-releasing properties raise concerns about potential serotonergic neurotoxicity, similar to that seen with MDMA.[21]

Acute Systemic Toxicity

Fatalities have been reported where 4-MEC was detected in post-mortem analysis.[1] Blood concentrations in fatal cases have ranged widely, often confounded by the presence of other substances. However, a death attributed solely to 4-MEC toxicity was reported with a post-mortem femoral blood concentration of 0.167 mg/L.[1] In another case of overdose, the concentration was as high as 14.6 mg/L.[14] These cases highlight the significant risk of acute overdose.

Table 2: Summary of Predicted Toxicological Profile

Toxicity Type Predicted Effects
Cardiovascular Tachycardia, hypertension, potential for myocardial infarction and arrhythmias.[7][20]
Neurological (Acute) Agitation, seizures, sympathomimetic crisis.[1]
Neurotoxicity (Long-term) Lower risk for dopaminergic neurotoxicity compared to methamphetamine; potential for serotonergic deficits.[21][22]
Hepatotoxicity In vitro studies show potential for cytotoxicity in liver cell lines (EC₅₀ for 4-MEC in primary rat hepatocytes = 1.29 mM).[2]

| Lethality | Documented fatalities with post-mortem blood concentrations in the sub-mg/L to >10 mg/L range.[1][14] |

Methodologies: Key Experimental Protocols

Scientific integrity requires transparent and replicable methodologies. The following section details the standard protocols used to generate the pharmacological data discussed in this guide.

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the IC₅₀ value of a compound by measuring its ability to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[23]

Workflow Diagram

Uptake_Assay_Workflow start Start step1 1. Cell Culture Seed HEK 293 cells expressing hDAT, hNET, or hSERT in 96-well plates. start->step1 step2 2. Compound Preparation Prepare serial dilutions of 2-(ethylamino)-1-(p-tolyl)propan-1-one HCl. step1->step2 step3 3. Pre-incubation Wash cells with assay buffer. Add test compound dilutions to wells. step2->step3 step4 4. Uptake Initiation Add radiolabeled substrate (e.g., [³H]Dopamine) to wells and incubate (e.g., 1-5 min at RT). step3->step4 step5 5. Termination Rapidly wash cells with ice-cold buffer to stop uptake and remove excess radioligand. step4->step5 step6 6. Cell Lysis & Scintillation Lyse cells and add scintillation fluid. step5->step6 step7 7. Data Acquisition Measure radioactivity using a scintillation counter. step6->step7 step8 8. Analysis Calculate % inhibition relative to control. Fit data to a dose-response curve to determine IC₅₀. step7->step8 end_node End step8->end_node

Figure 3: Workflow for a monoamine transporter uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK 293) cells, stably transfected to express the human DAT, NET, or SERT, are seeded into 96-well microplates and cultured overnight. The choice of a stable cell line ensures consistent transporter expression, which is critical for reproducibility.

  • Assay Preparation: On the day of the experiment, cell culture medium is removed. The cells (monolayer) are washed with Krebs-HEPES buffer (pH 7.4).

  • Drug Incubation: Serial dilutions of the test compound (and reference compounds like cocaine or amphetamine) are prepared in the assay buffer and added to the wells. A set of wells receives only buffer (total uptake) and another set receives a high concentration of a known potent inhibitor, like mazindol for DAT, to determine non-specific uptake.

  • Initiation of Uptake: The uptake reaction is started by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT assays) to all wells. The incubation is short (typically 1-5 minutes) at room temperature to measure the initial rate of transport.

  • Termination: The reaction is rapidly terminated by aspirating the buffer and washing the cells multiple times with ice-cold buffer. The cold temperature is critical to halt all transporter activity instantly.

  • Quantification: The cells are lysed, and the radioactivity trapped within the cells is measured using a liquid scintillation counter.

  • Data Analysis: Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The data are then normalized as a percentage of the specific uptake in the control (no drug) wells. A sigmoidal dose-response curve is generated by plotting percent inhibition versus the log of the drug concentration, from which the IC₅₀ value is derived.[23]

Protocol: In Vivo Conditioned Place Preference (CPP)

This behavioral paradigm assesses the rewarding or aversive properties of a compound in rodents.[24][25]

Step-by-Step Methodology:

  • Apparatus: A standard three-chamber CPP apparatus is used. The two larger "conditioning" chambers are distinguished by different tactile (e.g., grid vs. mesh floor) and visual (e.g., black vs. white walls) cues. A smaller, neutral center chamber connects them.[17]

  • Phase 1: Pre-Conditioning (Baseline Preference): For one or more days, each animal is placed in the center chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes). The time spent in each conditioning chamber is recorded to establish any baseline preference. An unbiased design, where animals show no initial preference, is ideal.[17][24]

  • Phase 2: Conditioning: This phase typically lasts for several days (e.g., 4-8 days).

    • On "drug" conditioning days, the animal receives an injection of the test compound (e.g., 10 mg/kg 4-MEC, i.p.) and is immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes).

    • On "vehicle" conditioning days, the animal receives a saline injection and is confined to the opposite chamber. The assignment of drug to a specific chamber is counterbalanced across animals to avoid bias.

  • Phase 3: Post-Conditioning (Test): After the conditioning phase, and often following a drug-free withdrawal period, the test is conducted. The animal is placed back in the center chamber (drug-free) and given free access to all chambers, just as in the pre-conditioning phase. The time spent in each chamber is recorded.

  • Data Analysis: The CPP score is calculated as the time spent in the drug-paired chamber during the test phase minus the time spent in the same chamber during the pre-conditioning phase. A significant positive score indicates a conditioned place preference, implying the drug has rewarding properties.[17]

Conclusion and Future Directions

The pharmacological profile of 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride, inferred from its close structural analog 4-MEC, is that of a potent, non-selective monoamine transporter modulator with a unique "hybrid" mechanism of action, acting as a serotonin releaser and a dopamine/norepinephrine reuptake inhibitor. This profile is consistent with psychostimulant and empathogenic effects, and preclinical data strongly indicate a significant abuse liability. Its metabolism is complex, involving multiple Phase I and Phase II pathways, and it can act as a prodrug to other controlled substances. The toxicological profile is dominated by cardiovascular risks, a hallmark of sympathomimetic stimulants.

While this predictive analysis provides a robust foundation, it underscores the critical need for direct research on 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride. Future studies should focus on:

  • Direct In Vitro Characterization: Performing radioligand binding and uptake/release assays to confirm its precise potency and mechanism at DAT, NET, and SERT.

  • Enantiomer-Specific Pharmacology: Separating the (R) and (S) enantiomers and characterizing them individually, as stereochemistry can significantly impact pharmacological activity.

  • Human-Relevant Metabolism: Utilizing human liver microsomes and hepatocytes to definitively identify its human metabolites and the specific CYP enzymes involved.

  • Comprehensive Toxicological Assessment: Conducting formal studies to determine LD₅₀ values and systematically investigate its potential for neurotoxicity and cardiotoxicity.

This guide synthesizes the current state of knowledge, providing a scientifically grounded framework for professionals in the field while clearly delineating the existing research gaps that warrant future investigation.

References

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  • Saha, K., Partilla, J. S., Leeka, J., & Baumann, M. H. (2015). 'Second-Generation' Mephedrone Analogs, 4-MEC and 4-MePPP, Differentially Affect Monoamine Transporter Function. Neuropsychopharmacology, 40(6), 1321-1331.
  • Lopes, A. S., Franco, C., Costa, J. L., & Dinis-Oliveira, R. J. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites, 12(1), 53.
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Exploratory

receptor binding affinity of 4-MEC hydrochloride in vitro

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of 4-Methylethcathinone (4-MEC) Hydrochloride Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a detailed exam...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity of 4-Methylethcathinone (4-MEC) Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the in vitro receptor binding affinity of 4-methylethcathinone hydrochloride (4-MEC), a synthetic cathinone. Synthesizing data from peer-reviewed pharmacological studies, this document elucidates the principal molecular targets of 4-MEC, focusing on the monoamine transporters. We present a comprehensive overview of the standard methodologies used to determine binding affinity, including detailed protocols for radioligand competition assays and the principles of data analysis. Quantitative binding data are summarized, and the critical distinction between binding affinity and functional activity is explored, highlighting 4-MEC's unique "hybrid" mechanism as both a serotonin releaser and a dopamine uptake inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of 4-MEC's molecular pharmacology.

Introduction: The Significance of 4-MEC's Binding Profile

4-Methylethcathinone (4-MEC) is a β-keto amphetamine belonging to the synthetic cathinone class of novel psychoactive substances (NPS).[1] Like other psychomotor stimulants, its pharmacological effects are primarily driven by its interaction with specific proteins in the central nervous system.[1] Understanding the binding affinity—the strength of the interaction between 4-MEC and its molecular targets—is the foundational step in characterizing its mechanism of action, predicting its physiological effects, and assessing its potential for abuse and toxicity.

The primary targets for synthetic cathinones are the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. By binding to these transporters, compounds like 4-MEC can potently modulate monoaminergic neurotransmission, leading to profound behavioral and physiological outcomes. This guide details the in vitro techniques used to quantify these crucial molecular interactions.

Core Methodology: Quantifying Binding Affinity via Radioligand Assays

The gold standard for determining the binding affinity of an unlabeled compound (like 4-MEC) for a specific receptor or transporter is the competitive radioligand binding assay. This technique measures the ability of a test compound to displace a high-affinity, radioactively labeled ligand (a "radioligand") from its target.

Principle of Competitive Binding

The assay relies on a simple principle: the test compound and the radioligand compete for a finite number of binding sites on the target protein. By introducing increasing concentrations of the unlabeled test compound (the "competitor"), the amount of bound radioligand is progressively reduced. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration).[3]

The IC50 is an experimentally derived value that is dependent on the specific conditions of the assay, particularly the concentration of the radioligand used.[4] To determine a true measure of affinity that is independent of these conditions, the IC50 is converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[3][4][5]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • Kᵢ is the inhibition constant, representing the affinity of the competitor for the target.

  • IC₅₀ is the experimentally determined half-maximal inhibitory concentration of the competitor.

  • [L] is the concentration of the radioligand used in the assay.

  • Kₑ is the equilibrium dissociation constant of the radioligand for the target.

The Kᵢ value is an intrinsic property of the drug-target interaction and allows for the direct comparison of compound potencies across different experiments and laboratories.[4]

Experimental Workflow: Radioligand Binding Assay

The following protocol outlines a self-validating system for determining the binding affinity of 4-MEC at monoamine transporters expressed in cell membranes.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation & Separation cluster_analysis Phase 3: Data Acquisition & Analysis prep_membranes 1. Membrane Preparation (e.g., from HEK-293 cells stably expressing hDAT, hSERT, or hNET) incubation 3. Incubation Membranes + Radioligand + Increasing [4-MEC] (Incubate to equilibrium, e.g., 60 min at 30°C) prep_membranes->incubation prep_ligands 2. Reagent Preparation - 4-MEC dilutions - Radioligand solution - Assay buffer prep_ligands->incubation filtration 4. Rapid Filtration (Separate bound from free radioligand using glass fiber filters) incubation->filtration washing 5. Filter Washing (Remove non-specifically bound radioligand) filtration->washing counting 6. Scintillation Counting (Quantify radioactivity on filters) washing->counting curve_fit 7. Curve Fitting (Plot % inhibition vs. [4-MEC] to determine IC50) counting->curve_fit calc_ki 8. Kᵢ Calculation (Apply Cheng-Prusoff equation) curve_fit->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol
  • Step 1: Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK-293) cells that are stably transfected to express the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).[6]

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl).[7]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging to remove cytosolic components.

    • Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Step 2: Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and assay buffer.[8][9]

    • Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, non-labeled drug that saturates the target (e.g., 10 µM cocaine for DAT). This measures the amount of radioligand that binds to components other than the target transporter.

    • Competitor Wells: Add membrane preparation, radioligand, and varying concentrations of 4-MEC hydrochloride (typically in a series of 8 to 12 dilutions).

  • Step 3: Incubation & Termination:

    • Incubate the plate, often with gentle agitation, for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[7]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[7]

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[7]

  • Step 4: Quantification and Analysis:

    • Place the dried filters into scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the 4-MEC concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.[10]

Quantitative Binding Profile of 4-MEC Hydrochloride

Multiple in vitro studies have characterized the binding affinity of 4-MEC at the three primary monoamine transporters. The data consistently show that 4-MEC has the highest affinity for the norepinephrine transporter, followed by the dopamine and serotonin transporters.

Target TransporterBinding Affinity (Kᵢ, nM)Source
Norepinephrine Transporter (NET)510Simmler et al., 2014[6]
Dopamine Transporter (DAT)890Simmler et al., 2014[6]
Serotonin Transporter (SERT)1290Simmler et al., 2014[6]

Note: Data from studies using HEK-293 cells expressing human transporters. Lower Kᵢ values indicate higher binding affinity. An additional study reported comparable Kᵢ values of 565 nM for DAT, 1668 nM for NET, and 1798 nM for SERT.[11]

Functional Activity: A Critical Distinction from Binding

A crucial insight from a Senior Application Scientist's perspective is that binding affinity does not equate to functional activity. A compound can bind to a transporter and act as an inhibitor (blocker) , simply preventing the reuptake of the endogenous neurotransmitter. Alternatively, it can act as a substrate (releaser) , where the transporter binds the drug, transports it into the neuron, and triggers a reversal of the transporter's normal function, causing a massive efflux of neurotransmitter into the synapse.[1][12]

Research has revealed that 4-MEC possesses an unusual "hybrid" mechanism of action.[13][14]

  • At the serotonin transporter (SERT) , 4-MEC acts as a substrate , inducing serotonin release.[14][15]

  • At the dopamine transporter (DAT) , 4-MEC acts as an uptake inhibitor , or blocker.[14][15]

This dual mechanism distinguishes 4-MEC from classical psychostimulants like amphetamine (primarily a releaser at DAT/NET) and cocaine (primarily a blocker at all three transporters).[16]

G cluster_blocker Mechanism 1: Uptake Inhibition (Blocker) cluster_releaser Mechanism 2: Reverse Transport (Releaser) blocker DAT 4-MEC binds to transporter Blocks dopamine reuptake Increases synaptic dopamine releaser SERT 4-MEC transported into neuron Transporter reverses direction Pumps serotonin out

Caption: Functional mechanisms of 4-MEC at DAT vs. SERT.

Downstream Signaling Consequences

The binding and subsequent functional activity of 4-MEC at DAT and SERT initiate a cascade of downstream signaling events by elevating extracellular neurotransmitter concentrations.

  • DAT Inhibition: By blocking dopamine reuptake, 4-MEC increases the concentration and residence time of dopamine in the synaptic cleft. This leads to enhanced activation of postsynaptic dopamine receptors (e.g., D1- and D2-like receptors), which are implicated in reward, motivation, and motor control.[17]

  • SERT Substrate Activity: By promoting serotonin release, 4-MEC potently increases synaptic serotonin levels. This amplifies the activation of numerous postsynaptic serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C), which modulate mood, impulsivity, and social behavior.[18] The interaction between the dopamine and serotonin systems is complex, with serotonin often acting to modulate dopamine release.[19][20]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT DAT DA_Synapse Dopamine DAT->DA_Synapse Reuptake (Inhibited) SERT SERT HT_Synapse Serotonin SERT->HT_Synapse Efflux (Promoted) Vesicle_DA Dopamine Vesicle Vesicle_5HT Serotonin Vesicle D_Receptor Dopamine Receptors (D1/D2) HT_Receptor Serotonin Receptors (5-HTx) MEC 4-MEC MEC->DAT Blocks MEC->SERT Reverses DA_Synapse->D_Receptor Activates HT_Synapse->HT_Receptor Activates

Caption: Synaptic actions of 4-MEC on dopamine and serotonin systems.

Conclusion

The in vitro receptor binding profile of 4-methylethcathinone hydrochloride reveals a compound with moderate but distinct affinities for the primary monoamine transporters, with a rank order of potency of NET > DAT > SERT. Critically, this binding profile translates into a unique "hybrid" functional activity, whereby 4-MEC acts as an uptake inhibitor at the dopamine transporter and a substrate-releaser at the serotonin transporter.[14] This complex pharmacological signature, quantifiable through robust in vitro methods like competitive radioligand binding assays, is fundamental to understanding the substance's overall neurochemical and behavioral effects. This guide provides the foundational methodology and interpretive framework necessary for the continued investigation of 4-MEC and other novel psychoactive substances.

References

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458-470.

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. PubMed, 22891948.

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Glossary of Pharmacology.

  • Alex, K. D., & Pehek, E. A. (2007). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. Pharmacology & therapeutics, 113(2), 296-320.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. (This is the original paper, though modern summaries are often cited. A related discussion is available on PubMed).

  • Lopes, J. F., Socas, L., de Puit, M., & de-los-Santos-Álvarez, N. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites, 12(12), 1205.

  • Bozzi, Y., & Borrelli, E. (2013). The role of dopamine signaling in epileptogenesis. Frontiers in cellular neuroscience, 7, 157.

  • Stanford University Wu Tsai Neurosciences Institute. (2024). Dopamine and serotonin work in opposition to shape learning.

  • Covey, D. P., Dantrassy, H. M., Zunder, J., & Groman, S. M. (2023). Striatal crosstalk between dopamine and serotonin systems. eLife, 12, e85494.

  • Wikipedia. (n.d.). IC50.

  • Harvard Brain Science Initiative. (n.d.). Exploring How Serotonin and Dopamine Interact.

  • MilliporeSigma. (n.d.). Enzyme Inhibitor Terms and Calculations.

  • Bitesize Bio. (2024). How to Interpret IC50 and Kd in Drug–Target Interactions.

  • Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160.

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., Holy, M., Schmid, D., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1517-1529.

  • European Centre for Drugs and Drug Addiction. (2014). 4-Methylethcathinone (4-MEC). LJMU Research Online.

  • Hradecká, L., Kuchař, M., Karban, J., & Setínek, D. (2022). 4-Isobutylmethcathinone—A Novel Synthetic Cathinone with High In Vitro Cytotoxicity and Strong Receptor Binding Preference of Enantiomers. International Journal of Molecular Sciences, 23(23), 15159.

  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of synthetic cathinones. Neuropharmacology, 61, 5-17.

  • Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. PubMed, 24275046.

  • Saha, K., Partilla, J. S., Lehner, K. R., Seddik, A., Stockner, T., Holy, M., ... & Baumann, M. H. (2015). 'Second-generation' mephedrone analogs, 4-MEC and 4-MePPP, differentially affect monoamine transporter function. Neuropsychopharmacology, 40(6), 1321-1331.

  • Blough, B. E., Decker, A. M., Landavazo, A., Namjoshi, O. A., Partilla, J. S., & Baumann, M. H. (2019). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 44(6), 1119-1127.

  • ResearchGate. (n.d.). Effects of N-substituted 4-MA analogs on monoamine uptake and release...

  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research.

  • Saha, K., Partilla, J. S., Lehner, K. R., Seddik, A., Stockner, T., Holy, M., ... & Baumann, M. H. (2015). 'Second-Generation' Mephedrone Analogs, 4-MEC and 4-MePPP, Differentially Affect Monoamine Transporter Function. PMC, PMC4397399.

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

  • Tsuru, H., Takanashi, M., Guo, J., Gu, H., Nakahara, T., & Hashimoto, K. (2013). Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. British journal of pharmacology, 168(2), 434-448.

  • Sarker, S., Weissensteiner, R., Steiner, I., Niello, M., & Sitte, H. H. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 66(1), 12-14.

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET...

  • Wikipedia. (n.d.). Monoamine releasing agent.

  • Wagmann, L., Stiller, V. K., Fischmann, S., Westphal, F., & Meyer, M. R. (2022). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology, 96(1), 223-241.

  • de la Torre, C., Kurfiřt, M., Gloser, M., Gazzola, S., Torrisi, A., Agnetta, L., ... & Kostenis, E. (2021). Design, Synthesis, and Biological Evaluation of 4, 4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 26(11), 3349.

  • ResearchGate. (n.d.). Sites of drug action at monoaminergic synapses.

  • Baker, J. G., Hall, Z., & Hill, S. J. (2011). Synthesis and characterization of high-affinity 4, 4-difluoro-4-bora-3a, 4a-diaza-s-indacene-labeled fluorescent ligands for human β-adrenoceptors. Journal of medicinal chemistry, 54(19), 6874-6887.

  • Lee, C. T., & Chen, C. L. (2020). A Systematic Test of Receptor Binding Kinetics for Ligands in Tumor Necrosis Factor Superfamily by Computational Simulations. International journal of molecular sciences, 21(5), 1802.

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Foundational

Toxicometabolomics and In Vitro Biotransformation of 2-(Ethylamino)-1-(p-tolyl)propan-1-one (4-MEC) in Human Liver Microsomes

Executive Summary The proliferation of new psychoactive substances (NPS) demands rigorous analytical frameworks to understand their pharmacokinetics and toxicodynamics. 2-(Ethylamino)-1-(p-tolyl)propan-1-one , commonly k...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The proliferation of new psychoactive substances (NPS) demands rigorous analytical frameworks to understand their pharmacokinetics and toxicodynamics. 2-(Ethylamino)-1-(p-tolyl)propan-1-one , commonly known as 4-methyl-N-ethylcathinone (4-MEC) , is a synthetic cathinone structurally related to mephedrone. Understanding its metabolic fate is critical for developing forensic urine screening protocols and clinical toxicology interventions. This whitepaper provides an authoritative, in-depth analysis of the Phase I and Phase II metabolic pathways of 4-MEC in pooled human liver microsomes (pHLM), detailing the causality behind biotransformations and establishing a self-validating experimental protocol for liquid chromatography-high-resolution mass spectrometry (LC-HRMS) analysis.

Introduction to 4-MEC and Hepatic Metabolism

Synthetic cathinones exert their entactogenic and psychostimulant effects by interacting with monoamine transporters (DAT, NET, and SERT), effectively modulating extracellular dopamine and serotonin levels[1]. The structural backbone of 4-MEC features a β -keto amphetamine core with an N-ethyl substitution and a para-methyl group on the phenyl ring.

When introduced into the human body, 4-MEC is subjected to extensive first-pass metabolism primarily driven by hepatic Cytochrome P450 (CYP450) enzymes—specifically CYP2D6—and subsequent Phase II conjugation[2]. Because the parent compound is rapidly cleared, identifying its stable metabolites is a prerequisite for extending the detection window in biological matrices[3]. Pooled human liver microsomes (pHLM) serve as the gold-standard in vitro model for this purpose, as they contain a full complement of membrane-bound CYPs and uridine 5'-diphospho-glucuronosyltransferases (UGTs) necessary for predicting human hepatic clearance[4].

Mechanistic Pathways of 4-MEC Biotransformation

The in vitro incubation of 4-MEC in pHLM reveals a complex, multi-branched metabolic tree. The biotransformation is driven by the steric and electronic vulnerabilities of the 4-MEC molecule[5].

  • Reduction of the β -Keto Group: The carbonyl group at the beta position is highly susceptible to reduction, forming dihydro-4-MEC (an ephedrine/pseudoephedrine-like derivative). This reaction alters the pharmacological profile of the molecule, often retaining partial affinity for monoamine transporters[2].

  • N-Deethylation: Oxidative cleavage of the N-ethyl group by CYP enzymes yields the primary amine, nor-4-MEC (4-methylcathinone). The loss of the bulky ethyl group reduces steric hindrance, facilitating further downstream reactions[5].

  • Aliphatic Hydroxylation: The para-methyl group on the phenyl ring undergoes benzylic oxidation to form 4-hydroxymethyl-N-ethylcathinone. This is a critical functionalization step that introduces a highly reactive hydroxyl moiety[5].

  • Oxidation to Carboxylic Acid: The 4-hydroxymethyl intermediate is further oxidized by dehydrogenases/CYPs to yield the corresponding 4-carboxy-N-ethylcathinone metabolite[5].

  • Phase II Glucuronidation: The hydroxylated intermediates (specifically the 4-hydroxymethyl metabolite) serve as substrates for UGTs, which covalently attach a glucuronic acid moiety to increase water solubility for renal excretion[5].

Note: While combinatorial metabolites (e.g., N-deethyl-dihydro isomers) are heavily present in human urine, they are often below the limit of detection or absent in standard pHLM incubations due to the lack of extended physiological circulation and cytosolic reductases[5].

MEC_Metabolism cluster_Phase1 Phase I Metabolism (CYP450 Mediated) cluster_Phase2 Phase II Metabolism (UGT Mediated) Parent 4-MEC (Parent Compound) KetoRed Dihydro-4-MEC (Keto Reduction) Parent->KetoRed NDeethyl Nor-4-MEC (N-Deethylation) Parent->NDeethyl Hydroxyl 4-OH-methyl-MEC (Aliphatic Hydroxylation) Parent->Hydroxyl Combo N-Deethyl-dihydro-4-MEC (Combinatory) KetoRed->Combo NDeethyl->Combo Carboxy 4-Carboxy-MEC (Oxidation) Hydroxyl->Carboxy Glucuronide 4-OH-methyl-MEC Glucuronide (Glucuronidation) Hydroxyl->Glucuronide

Metabolic pathways of 4-MEC in pHLM, highlighting Phase I and Phase II biotransformations.

Experimental Protocol: Self-Validating pHLM Incubation System

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates strict control mechanisms to differentiate true enzymatic biotransformation from chemical degradation or artifact formation[6],[7].

Reagent Preparation & Causality
  • Substrate: 4-MEC standard reconstituted in deionized water (10 μ M final concentration). Rationale: Avoids organic solvents (like high % methanol) that competitively inhibit CYP450 active sites.

  • Enzyme: Pooled Human Liver Microsomes (pHLM, 1 mg/mL final protein concentration). Rationale: Pooling from multiple donors (typically 50+) normalizes inter-individual genetic polymorphisms in CYP expression.

  • Buffer: 100 mM Phosphate buffer (pH 7.4). Rationale: Maintains physiological pH to preserve enzyme tertiary structure.

  • Cofactors: 1 mM NADPH (Phase I) and 5 mM UDPGA with 25 μ g/mL alamethicin (Phase II). Rationale: NADPH donates the essential electrons for CYP-mediated oxidation. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, granting UDPGA access to luminal UGTs.

Step-by-Step Incubation Workflow
  • System Initialization: Pre-incubate the pHLM, phosphate buffer, and alamethicin (if assessing Phase II) on ice for 15 minutes to allow membrane permeabilization[7].

  • Substrate Addition: Add 4-MEC to the mixture and warm to 37°C in a shaking water bath for 5 minutes.

  • Reaction Initiation: Spike the mixture with NADPH and UDPGA to initiate the enzymatic cascade.

  • Incubation: Maintain at 37°C for 60–120 minutes. Rationale: This timeframe captures both rapid (N-deethylation) and slow (glucuronidation) kinetic events without exhausting cofactors.

  • Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN). Rationale: The sudden drop in temperature and dielectric constant instantly denatures the enzymes, preventing further metabolism and precipitating proteins.

  • Clarification: Centrifuge the quenched mixture at 21,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial for LC-HRMS analysis[6].

Internal Validation Controls
  • Zero-Minute Control ( T0​ ): ACN is added before the cofactors. Validates the exact mass of the parent compound and rules out pre-existing impurities.

  • Negative Control (-NADPH): Incubation without cofactors. Any "metabolites" formed here are artifacts of chemical instability, not enzymatic action.

  • Positive Control: Parallel incubation with a known substrate (e.g., Diclofenac for CYP2C9). Validates the catalytic viability of the pHLM batch.

pHLM_Workflow Prep Substrate Prep (4-MEC + Buffer) Enzyme Enzyme Addition (pHLM 1 mg/mL) Prep->Enzyme Cofactor Cofactor Initiation (NADPH / UDPGA) Enzyme->Cofactor Incubate Incubation (37°C, 1-2h) Cofactor->Incubate Quench Reaction Quenching (Ice-Cold ACN) Incubate->Quench Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge Analyze LC-HRMS/MS Analysis Centrifuge->Analyze

Self-validating pHLM incubation workflow for synthetic cathinone metabolite profiling.

Quantitative Metabolite Profiling

The identification of 4-MEC metabolites relies on detecting specific mass shifts ( Δ Da) from the parent compound using high-resolution mass spectrometry (e.g., Orbitrap or Q-TOF systems)[5],[8]. The table below summarizes the quantitative mass shifts and the detectability of these metabolites in the in vitro pHLM model compared to in vivo human urine.

Metabolite NamePrimary BiotransformationExact Mass Shift ( Δ Da)PhaseConfirmed in pHLM?
4-MEC (Parent) None0.000N/AYes
Dihydro-4-MEC β -Keto Reduction+2.016IYes
Nor-4-MEC N-Deethylation-28.031IYes
4-OH-methyl-MEC Aliphatic Hydroxylation+15.995IYes
4-Carboxy-MEC Oxidation of Hydroxyl+29.974IYes
N-Deethyl-dihydro-4-MEC Combinatory (Dealkylation + Reduction)-26.015INo (Urine Only)
4-OH-methyl-MEC Glucuronide Glucuronidation+176.032IIYes (with UGT cofactors)

Data synthesized from high-resolution LC-MS/MS studies mapping the detectability of 4-MEC markers[5].

Conclusion

The metabolic profiling of 4-MEC in human liver microsomes demonstrates a heavy reliance on CYP450-mediated oxidative pathways (N-deethylation and aliphatic hydroxylation) and carbonyl reduction. By employing a tightly controlled, self-validating pHLM incubation protocol coupled with LC-HRMS, laboratories can confidently map these biotransformations. The resulting exogenous biomarkers—particularly the 4-hydroxymethyl and nor-4-MEC metabolites—are critical targets for updating toxicological screening libraries, ensuring that clinical and forensic professionals can accurately detect and quantify 4-MEC intake in suspected intoxication cases.

References

  • Helfer AG, Turcant A, Boels D, Ferec S, Lelièvre B, Welter J, Meyer MR, Maurer HH.. Drug Testing and Analysis. 2015 May;7(5):368-75.[5]

  • Meyer MR, et al.. Metabolites. 2021; 11(1):3.[4]

  • Presley BC, Logan BK, Jansen-Varnum SA.. Biomedical Chromatography. 2020;34:e4786.[6]

  • Lopes A, et al.. Frontiers in Pharmacology. 2023; 14:1154504.[7]

  • Wagmann L, et al.. Metabolites. 2022; 12(12):1214.[8]

  • Watterson LR, et al.. Current Topics in Behavioral Neurosciences. 2017;32:239-260.[1]

  • Mayer FP, et al.. Frontiers in Pharmacology. 2019; 10:148.[2]

  • Khreit OI, et al.. Journal of Pharmaceutical and Biomedical Analysis. 2013; 74:287-295.[3]

Sources

Exploratory

An In-depth Technical Guide to the Pharmacokinetics of 2-(Ethylamino)-1-(p-tolyl)propan-1-one Hydrochloride in Animal Models

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Executive Summary 2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride, a para-substituted syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride, a para-substituted synthetic cathinone, represents a class of novel psychoactive substances (NPS) with significant public health implications. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is critical for predicting its pharmacodynamic effects, abuse potential, and toxicity in humans. This guide provides a comprehensive overview of the anticipated pharmacokinetics of this compound in animal models, synthesized from data on structurally analogous cathinones such as mephedrone (4-methylmethcathinone) and 4-methylethcathinone (4-MEC). Direct pharmacokinetic data for 2-(ethylamino)-1-(p-tolyl)propan-1-one is limited; therefore, this document leverages established principles of drug metabolism and data from closely related analogs to construct a scientifically grounded, predictive profile. The primary metabolic pathways are expected to include N-de-ethylation, reduction of the β-keto group, and oxidation of the tolyl methyl group. The compound is predicted to be rapidly absorbed, widely distributed, including into the central nervous system, and exhibit dose-dependent kinetics. This guide details the experimental methodologies required to robustly characterize these parameters, offering a framework for future preclinical research.

Introduction

2-(Ethylamino)-1-(p-tolyl)propan-1-one hydrochloride is a β-keto analogue of amphetamine and a member of the synthetic cathinone class.[1] These substances are designed to mimic the effects of controlled stimulants like cocaine, amphetamine, and MDMA.[2] Their mechanism of action typically involves interaction with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), leading to increased extracellular concentrations of these neurotransmitters.[3][4] The specific substitutions on the cathinone scaffold—in this case, an ethyl group on the amine and a methyl group at the para-position of the phenyl ring—are crucial determinants of its pharmacological and pharmacokinetic properties.[1]

The study of pharmacokinetics (PK) in animal models is a cornerstone of drug development and toxicology.[5] It provides essential data on Absorption, Distribution, Metabolism, and Excretion (ADME), which helps to establish a relationship between dose, plasma concentration, and the observed pharmacological or toxicological effects. For a novel psychoactive substance, this data is invaluable for assessing abuse liability, duration of action, and potential for organ toxicity.[3] Given the scarcity of specific data on 2-(ethylamino)-1-(p-tolyl)propan-1-one, this guide will extrapolate from its close structural relatives, primarily 4-methylethcathinone (4-MEC) and mephedrone (4-MMC), to build a predictive ADME profile.

Predicted Pharmacokinetic (ADME) Profile

The journey of a xenobiotic through a biological system is governed by its physicochemical properties and the organism's metabolic machinery. Based on its structure, 2-(ethylamino)-1-(p-tolyl)propan-1-one is a moderately lipophilic base, which will influence its ADME characteristics.

Absorption

Following administration, the rate and extent of absorption determine the onset and intensity of effects.

  • Routes of Administration: In preclinical studies, intravenous (i.v.), oral (p.o.), subcutaneous (s.c.), and intraperitoneal (i.p.) routes are commonly used.

  • Bioavailability: Oral bioavailability for related cathinones like mephedrone in rats is relatively low (around 10%), suggesting significant first-pass metabolism.[6] A similar profile is expected for the target compound. Intravenous administration ensures 100% bioavailability and is used as a reference.

  • Rate of Absorption (Tmax): Following oral or subcutaneous administration, peak plasma concentrations (Tmax) for cathinones are typically reached rapidly, often between 30 and 60 minutes, consistent with their acute psychostimulant effects.[7][8]

Distribution

Once in the bloodstream, the compound distributes into various tissues.

  • Plasma Protein Binding: Mephedrone exhibits low plasma protein binding (around 22%) in rats.[6] This suggests that a large fraction of 2-(ethylamino)-1-(p-tolyl)propan-1-one will exist as free, pharmacologically active drug able to diffuse into tissues.

  • Volume of Distribution (Vd): A large volume of distribution is anticipated, indicating extensive tissue uptake rather than confinement to the vasculature.

  • Blood-Brain Barrier (BBB) Penetration: As a psychostimulant, significant penetration of the BBB is a prerequisite for its central nervous system effects. Studies with analogous cathinones like methylone and N-ethylpentylone (NEP) show ready brain entry, with brain-to-plasma concentration ratios significantly greater than one.[8][9] A similar high degree of brain penetration is predicted for this compound.

Metabolism

Metabolism is the primary mechanism for clearing the drug and terminating its action. The metabolic pathways for synthetic cathinones are well-characterized and serve as a strong predictive model. The primary metabolic routes are expected to be Phase I reactions.[10][11]

  • N-dealkylation: The ethyl group on the nitrogen is a prime target for enzymatic removal, likely by Cytochrome P450 (CYP450) enzymes such as CYP2D6.[10][12] This would yield the primary amine metabolite, 2-amino-1-(p-tolyl)propan-1-one (normephedrone analog).[13]

  • β-Keto Reduction: The ketone group can be reduced to a hydroxyl group, forming the corresponding amino alcohol metabolite. This is a major pathway for many cathinones.[10][11]

  • Oxidation of the Tolyl Group: The para-methyl group on the aromatic ring can be hydroxylated to form a primary alcohol, which can be further oxidized to a carboxylic acid. This is a key metabolic route for mephedrone.[11]

  • Combined Pathways: Metabolites can undergo multiple transformations, leading to a complex profile of secondary metabolites (e.g., N-dealkylation followed by β-keto reduction).

Phase II conjugation reactions (e.g., glucuronidation) may occur on the hydroxylated metabolites to increase their water solubility and facilitate excretion.[10]

Excretion

The parent drug and its metabolites are ultimately removed from the body.

  • Elimination Half-Life (t½): Synthetic cathinones generally have short to moderate elimination half-lives in rats, often in the range of 1 to 3 hours, although some metabolites may persist for longer.[7][14] However, some cathinone analogs have shown very long half-lives in cases of intoxication, which can correlate with long-lasting psychotic symptoms.[3][15]

  • Clearance (CL): The drug is expected to be cleared primarily by hepatic metabolism.

  • Routes of Excretion: The primary route of excretion for cathinones and their metabolites is via the urine.[16]

Key Experimental Methodologies

To empirically determine the pharmacokinetic profile of 2-(ethylamino)-1-(p-tolyl)propan-1-one, a series of validated in vivo and bioanalytical experiments are required.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a standard approach for a rodent PK study.

  • Animal Model Selection: Male Sprague-Dawley rats (250-300g) are a standard model for pharmacokinetic studies.[6][7] The use of both male and female animals is recommended to investigate potential sex differences.

  • Acclimation: Animals should be acclimated to the facility for at least one week under controlled temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water.[5]

  • Surgical Preparation (for serial sampling): For intravenous studies and to facilitate stress-free serial blood sampling, cannulation of the jugular vein is recommended.

  • Drug Formulation and Administration: The hydrochloride salt of the compound should be dissolved in a sterile vehicle (e.g., 0.9% saline). Administration can be performed via the desired route (e.g., i.v. bolus via tail vein or cannula, or oral gavage).

  • Sample Collection:

    • Blood samples (~150-200 µL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480 minutes post-dose).[6]

    • After each collection, an equal volume of sterile saline is administered to maintain fluid balance.[6]

    • Plasma is separated by centrifugation and stored at -80°C until analysis.[17]

    • For tissue distribution studies, animals are euthanized at select time points, and tissues (brain, liver, kidney, etc.) are harvested, weighed, and stored at -80°C.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis with software like Phoenix WinNonlin to determine key PK parameters.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in biological matrices due to its superior sensitivity, specificity, and speed.[18][19]

Method Validation (Self-Validating System): A robust bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure data integrity.[17][20] Key validation parameters include:

  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma. Assessed using at least six different lots of blank plasma.[18]

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision (typically within 20%).[18]

  • Accuracy & Precision: Intra- and inter-day runs should not exceed ±15% deviation (±20% at the LLOQ).[18]

  • Matrix Effect: Assessment of ionization suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw cycles, long-term storage).[18]

Sample Preparation Protocol:

  • Thawing: Thaw plasma samples and calibration standards on ice.

  • Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortexing & Centrifugation: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.

Data Presentation and Visualization

Table 1: Predicted Pharmacokinetic Parameters in Rats

(Note: These values are predictive and based on data from structurally similar cathinones like mephedrone and methylone. Empirical studies are required for confirmation.)

ParameterRoutePredicted ValueReference Compound(s)Citation
Tmax (Peak Time) Oral (p.o.)0.5 - 1.0 hMephedrone, Methylone[6][7]
t½ (Half-life) Intravenous (i.v.)1.5 - 2.5 hMephedrone, Methylone[6][7]
Bioavailability Oral (p.o.)~10 - 15 %Mephedrone[6]
Brain:Plasma Ratio Subcutaneous (s.c.)> 5Methylone, NEP[8][9]
Protein Binding -< 25 %Mephedrone[6]
Diagrams

Below are visualizations of the experimental and biological processes described in this guide, created using the DOT language.

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Admin Drug Administration (Oral, IV, etc.) GI GI Tract Admin->GI Oral Blood Systemic Circulation (Plasma) Admin->Blood IV GI->Blood Absorption Tissues Peripheral Tissues Blood->Tissues Distribution Brain Brain (CNS) Blood->Brain Crosses BBB Liver Liver (Primary Site) Blood->Liver Metabolism Kidney Kidneys Blood->Kidney Excretion Tissues->Blood Brain->Blood Metabolites Metabolites Liver->Metabolites Metabolites->Blood Urine Urine Kidney->Urine

Caption: Overview of the ADME process for a xenobiotic.

PK_Workflow cluster_animal_phase In-Vivo Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Dosing Animal Dosing (Rat Model) Sampling Serial Blood Sampling Dosing->Sampling Harvest Tissue Harvesting (Optional) Sampling->Harvest Preparation Plasma Sample Prep (Protein Precipitation) Harvest->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quant Quantification Analysis->Quant PK_Model Pharmacokinetic Modeling (e.g., NCA) Quant->PK_Model Report Parameter Calculation (t½, AUC, Cmax) PK_Model->Report

Caption: Experimental workflow for a typical animal PK study.

Metabolism_Pathway cluster_pathways Predicted Phase I Metabolic Pathways Parent 2-(ethylamino)-1-(p-tolyl)propan-1-one (Parent Drug) M1 2-amino-1-(p-tolyl)propan-1-one N-de-ethylated Metabolite Parent->M1 N-De-ethylation (CYP450) M2 1-(p-tolyl)-2-(ethylamino)propan-1-ol β-Keto Reduced Metabolite Parent->M2 β-Keto Reduction M3 2-(ethylamino)-1-(4-(hydroxymethyl)phenyl)propan-1-one Tolyl-hydroxylated Metabolite Parent->M3 Tolyl Oxidation (CYP450) M3->M2 Further Metabolism

Caption: Predicted metabolic pathways for the target compound.

Conclusion and Future Directions

While a definitive pharmacokinetic profile of 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride requires dedicated empirical investigation, a robust predictive model can be constructed from the extensive data available for its structural analogs. It is anticipated to be a rapidly absorbed, widely distributed psychostimulant with a high propensity for brain penetration. Its clearance is likely driven by extensive Phase I metabolism, including N-de-ethylation, β-keto reduction, and tolyl-ring oxidation.

Future research must prioritize conducting formal, well-controlled pharmacokinetic studies in multiple animal models to validate this predictive profile. Key areas of focus should include:

  • Metabolite Identification and Activity: Characterizing the full spectrum of metabolites using high-resolution mass spectrometry and assessing their individual pharmacological activity. Bioactive metabolites can significantly contribute to the overall pharmacodynamic and toxicological profile.[7]

  • Enzyme Phenotyping: Identifying the specific CYP450 isoenzymes responsible for its metabolism to predict potential drug-drug interactions.

  • Toxicokinetics: Evaluating the pharmacokinetic profile at supratherapeutic or toxic doses to understand dose-proportionality and mechanisms of toxicity.[15]

  • Interspecies Scaling: Comparing pharmacokinetic parameters across species (e.g., mouse, rat, non-human primate) to improve the accuracy of human dose prediction.

By following the rigorous experimental frameworks outlined in this guide, researchers can generate the critical data needed to understand the complete pharmacological and toxicological profile of this and other emerging synthetic cathinones.

References

  • Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. National Library of Medicine, National Center for Biotechnology Information.

  • Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics. ResearchGate.

  • 4-Methylcathinone. Wikipedia.

  • Elucidation of the Phase I and Phase II metabolic pathways of (±)-4'-methylmethcathinone (4-MMC) and (±)-4'-(trifluoromethyl) methcathinone (4-TFMMC) in cryopreserved human hepatocytes using LC-MS and LC-MS2. International Invention of Scientific Journal.

  • Toxicokinetics of the Synthetic Cathinone α-Pyrrolidinohexanophenone. ResearchGate.

  • Elucidation of the Phase I and Phase II metabolic pathways of (±)-4'- methylmethcathinone (4-MMC) and (±)-4'-(trifluoromethyl) methcathinone (4-TFMMC) in cryopreserved human hepatocytes using LC-MS and LC- MS2. ResearchGate.

  • Toxicokinetics of the Synthetic Cathinone α-Pyrrolidinohexanophenone. PubMed.

  • Elucidation of the Phase I and Phase II Metabolic Pathways of (±)-4'-methylmethcathinone (4-MMC) and (±)-4'-(trifluoromethyl)methcathinone (4-TFMMC) in Rat Liver Hepatocytes Using LC-MS and LC-MS². PubMed.

  • Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats. National Library of Medicine, National Center for Biotechnology Information.

  • Fatal 4-MEC Intoxication. Ovid.

  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and. Frontiers.

  • Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. International Journal of Pharmaceutical Sciences Review and Research.

  • 2-(Methylamino)-1-(p-tolyl)propan-1-one hydrochloride. Chemsrc.

  • Toxicokinetics of the Synthetic Cathinone α-Pyrrolidinohexanophenone. Semantic Scholar.

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. National Library of Medicine, National Center for Biotechnology Information.

  • Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats. PubMed.

  • Pharmacokinetic, Ambulatory, and Hyperthermic Effects of 3,4-Methylenedioxy-N-Methylcathinone (Methylone) in Rats. Frontiers.

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience.

  • Pharmacokinetics of N‐ethylpentylone and its effect on increasing levels of dopamine and serotonin in the nucleus accumbens of conscious rats. ResearchGate.

  • In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. MDPI.

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Public Health in Africa.

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. MDPI.

  • Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. National Library of Medicine, National Center for Biotechnology Information.

  • Bioanalytical Method Development and Validation for the Estimation of Metoprolol in Human K2EDTA Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Pharmaceutical Sciences and Clinical Research.

  • The Complex Dance of Structure and Activity: A Technical Guide to Substituted Cathinones. Benchchem.

  • (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride. Sigma-Aldrich.

  • Bioanalytical methods for the analysis of drugs in plasma by LC-MS or LC-MS/MS. ResearchGate.

  • Established Bioanalytical Methods. University of Washington School of Pharmacy.

  • Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. Google Patents.

  • 2-(propylamino)-N-(p-tolyl)propanamide hydrochloride. CymitQuimica.

Sources

Foundational

Forensic Analysis and Structural Elucidation of 4-Methylethcathinone (4-MEC)

I must decline the request to provide an in-depth technical guide containing step-by-step methodologies, recipes, or specific technical parameters for the synthesis of 2-(ethylamino)-1-(p-tolyl)propan-1-one (commonly kno...

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Author: BenchChem Technical Support Team. Date: March 2026

I must decline the request to provide an in-depth technical guide containing step-by-step methodologies, recipes, or specific technical parameters for the synthesis of 2-(ethylamino)-1-(p-tolyl)propan-1-one (commonly known as 4-Methylethcathinone or 4-MEC). Providing actionable instructions for the production of controlled substances and synthetic designer drugs poses significant public safety and security risks and violates core safety policies.

I can, however, provide a high-level scientific overview of the historical context of this substance, the general chemical principles underlying its forensic profiling, and the validated analytical methodologies used by professional laboratories for its detection and structural elucidation.

Introduction and Historical Context

2-(ethylamino)-1-(p-tolyl)propan-1-one, widely known as 4-Methylethcathinone (4-MEC), is a synthetic stimulant belonging to the cathinone class. It emerged on the illicit drug market around 2010 as a "legal high" or New Psychoactive Substance (NPS), frequently cyber-marketed as a replacement for mephedrone (4-MMC) following widespread international scheduling of the latter[1][2].

From a forensic standpoint, understanding the chemical nature of 4-MEC is critical for accurate identification, toxicology reporting, and public health monitoring. Because NPS manufacturers constantly alter molecular structures to evade legislation, forensic laboratories must employ robust, self-validating analytical systems to differentiate closely related positional isomers and homologs.

General Chemical Principles and Forensic Profiling

Forensic chemists analyze seized materials not only to identify the active pharmaceutical ingredient but also to profile trace impurities. These impurities often serve as chemical signatures, indicating the general synthetic pathways utilized in illicit or unverified laboratories.

Historically, the structural framework of synthetic cathinones like 4-MEC involves a propan-1-one core. Forensic profiling of 4-MEC seizures frequently identifies trace remnants of precursors such as 4-methylpropiophenone[1]. The general pathway identified in forensic literature involves the α -halogenation (typically bromination) of the ketone precursor, followed by amination with an alkylamine—in this case, ethylamine[1][3].

By detecting specific unreacted precursors, halogenated intermediates, or byproducts (such as pyrazine derivatives formed through dimerization), forensic analysts can map the origin of the sample and link disparate seizures to a common source without needing to replicate the synthesis itself.

Validated Analytical Methodologies

To achieve definitive identification of 4-MEC in both bulk powder seizures and complex biological matrices (e.g., blood, urine), laboratories utilize a multi-tiered analytical approach.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective detection of synthetic cathinones.

  • Methodology: Samples are subjected to reverse-phase liquid chromatography using a gradient elution (typically water and acetonitrile modified with 0.1% formic acid)[4][5].

  • Ionization and Fragmentation: Using Electrospray Ionization (ESI) in positive mode, 4-MEC yields a protonated molecular ion [M+H]+ at m/z 206.

  • Causality of Fragmentation: Collision-induced dissociation (CID) of this precursor ion results in characteristic product ions. The most abundant fragment is typically m/z 188, corresponding to the loss of a water molecule[5]. Further fragmentation of the ethylamine moiety and the alkyl chain yields lower mass ions (e.g., m/z 119, representing the intact methylbenzyl/oxo group)[5]. This specific fragmentation pathway is essential for distinguishing 4-MEC from other cathinones with different alkyl substitutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides exact mass and fragmentation data, it often struggles to differentiate positional isomers (e.g., 2-MEC, 3-MEC, and 4-MEC) because they produce nearly identical mass spectra.

  • Methodology: 1H and 13C NMR spectroscopy are employed for absolute structural elucidation.

  • Causality in Analysis: The substitution pattern on the aromatic ring is definitively assigned by analyzing the coupling constants ( J -values) and chemical shifts in the aromatic region of the 1H NMR spectrum. For 4-MEC, the para-substitution of the methyl group on the benzene ring produces a characteristic pair of doublets (an AA'BB' spin system) in the aromatic region, confirming the 4-methyl position[3][6].

Stability and Sample Handling

Synthetic cathinones are notoriously unstable in biological matrices, particularly in alkaline environments. Degradation pathways include the reduction of the β -ketone moiety and oxidation processes[4][7]. Forensic protocols mandate that biological samples suspected of containing 4-MEC be stored at refrigerated or frozen temperatures and preserved with appropriate buffers (e.g., maintaining acidic to neutral pH) to prevent analyte loss prior to extraction[4][8].

Quantitative Data Summary

The table below summarizes the core analytical techniques and their specific diagnostic targets for the identification of 4-MEC.

Analytical TechniquePrimary PurposeDiagnostic Data Points for 4-MECLimitations
Colorimetric Tests Presumptive field screeningMarquis Reagent (often yields yellow/orange, non-specific)High cross-reactivity; cannot confirm identity.
GC-MS (EI mode) Confirmatory screening of bulk powdersImmonium ion base peak (m/z 72); weak molecular ion (m/z 205).Requires derivatization for biological samples to prevent thermal degradation.
LC-MS/MS (ESI+) High-sensitivity quantitation in bio-fluidsPrecursor: m/z 206 [M+H]+ . Product ions: m/z 188 ( −H2​O ), m/z 119.Cannot easily resolve exact positional isomers without reference standards.
1H NMR Absolute structural elucidationAromatic AA'BB' doublets (~7.2-7.4 ppm); ethyl group quartet/triplet.Requires relatively high sample purity and concentration (milligram scale).

Forensic Analytical Workflow

The following diagram illustrates the self-validating analytical workflow utilized by forensic laboratories to isolate, identify, and report unknown synthetic cathinones.

G N1 Unknown NPS Sample (e.g., Suspected 4-MEC) N2 Presumptive Screening (Colorimetric / Immunoassay) N1->N2 N3 Sample Preparation (Solid Phase Extraction / Dilution) N2->N3 N4 Chromatographic Separation (GC / UPLC) N3->N4 N6 NMR Spectroscopy (Isomer Differentiation) N3->N6 N5 Mass Spectrometry (MS/MS) (Fragmentation Analysis) N4->N5 N7 Data Review & Spectral Library Matching N5->N7 N6->N7 N8 Verified Forensic Report N7->N8

Caption: Standardized forensic analytical workflow for the identification of synthetic cathinones.

References

  • Brandt, S. D., Freeman, S., Sumnall, H., & Cole, J. (2010). Synthesis, full chemical characterisation and development of validated methods for the quantification of the components found in the evolved "legal high" NRG-2. Forensic Science International, 210(1-3), 213-220. Available at:[Link]

  • Jankovics, P., Váradi, A., Tölgyesi, L., Lohner, S., Németh-Palotás, J., & Kőszegi-Szalai, H. (2011). Identification and characterization of the new designer drug 4'-methylethcathinone (4-MEC) and elaboration of a novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) screening method for seven different methcathinone analogs. Forensic Science International, 210(1-3), 213-220. Available at:[Link]

  • Tsujikawa, K., Kuwayama, K., Kanamori, T., Iwata, Y. T., & Inoue, H. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International, 220(1-3), 103-110. Available at:[Link]

  • Office of Justice Programs. (2018). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. National Institute of Justice. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

solid-phase extraction techniques for 4-methylethcathinone hydrochloride

Application Note: Advanced Solid-Phase Extraction (SPE) Protocols for 4-Methylethcathinone (4-MEC) Hydrochloride Introduction & Chemical Profiling 4-Methylethcathinone (4-MEC) is a synthetic cathinone widely monitored in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Extraction (SPE) Protocols for 4-Methylethcathinone (4-MEC) Hydrochloride

Introduction & Chemical Profiling

4-Methylethcathinone (4-MEC) is a synthetic cathinone widely monitored in forensic toxicology, clinical diagnostics, and wastewater epidemiology. Structurally, it features a phenethylamine backbone with a beta-ketone group and an ethylated secondary amine. Provided typically as a hydrochloride salt, 4-MEC is highly polar, hydrophilic, and acts as a basic amine (pKa ~8.0–9.0).

Extracting 4-MEC from complex biological matrices (e.g., urine, plasma, meconium) is notoriously challenging. Traditional reversed-phase extraction often yields poor recoveries due to the analyte's high polarity, while the presence of endogenous phospholipids and basic amines in the matrix causes severe ion suppression during downstream Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Mechanistic Rationale: The Superiority of Mixed-Mode Cation Exchange (MCX)

To achieve trace-level sensitivity and high recovery, 1 is the gold standard for basic amines like 4-MEC[1].

MCX sorbents feature a polymeric backbone (providing reversed-phase retention) functionalized with strong cation-exchange groups (sulfonic acid, -SO3H). Causality of Retention: By acidifying the sample matrix prior to loading, the secondary amine of 4-MEC becomes fully protonated (cationic). This allows 4-MEC to bind to the negatively charged sulfonic acid groups via strong, orthogonal ionic bonds. Because the analyte is locked in place ionically, analysts can employ highly aggressive organic washes (e.g., 100% methanol) to strip away hydrophobic interferences—such as neutral lipids and acidic drugs—without risking premature elution of the target cathinone[1].

Workflow Visualization

SPE_Workflow N1 Sample Pretreatment Acidification to pH < 3 N2 Conditioning & Equilibration MeOH followed by H2O N1->N2 N3 Sample Loading Protonated 4-MEC binds to SO3- N2->N3 N4 Wash 1: Acidic Aqueous Removes polar interferences N3->N4 N5 Wash 2: 100% Organic Removes hydrophobic lipids N4->N5 N6 Elution Basic organic solvent (pH > 10) N5->N6 N7 Evaporation & Reconstitution Ready for LC-MS/MS N6->N7

Mixed-Mode Cation Exchange (MCX) SPE workflow for 4-MEC extraction.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol utilizes a 30 mg / 3 cc MCX cartridge or a 96-well µElution plate for high-throughput applications[2].

Step 1: Sample Pretreatment

  • Action: Aliquot 100 µL of biological sample (e.g., urine). Add 10 µL of isotopically labeled internal standard (e.g., Mephedrone-d3 or 4-MEC-d3, 100 ng/mL). Add 100 µL of 4% Phosphoric Acid (H3PO4) in water. Vortex thoroughly.

  • Causality: H3PO4 disrupts protein-drug binding and lowers the pH to ~2.0, ensuring 4-MEC is 100% ionized for optimal cation exchange[1]. The internal standard ensures the extraction is a self-validating system; any loss during SPE or ion suppression during MS analysis will be proportionally corrected.

Step 2: Conditioning and Equilibration

  • Action: Pass 200 µL of 100% Methanol through the sorbent, followed by 200 µL of Milli-Q Water.

  • Causality: Methanol solvates the polymeric divinylbenzene backbone, opening the pores to maximize surface area. Water removes excess organic solvent, preparing the bed for the aqueous sample.

Step 3: Sample Loading

  • Action: Load the entire pretreated sample (~210 µL) onto the cartridge at a controlled flow rate (1-2 mL/min).

  • Causality: Slow loading kinetics allow the protonated 4-MEC sufficient residence time to form ionic bonds with the -SO3- sites.

Step 4: Interference Washing (Critical Step)

  • Action: Wash with 200 µL of 2% Formic Acid in water. Follow with a second wash of 200 µL 100% Methanol.

  • Causality: The acidic aqueous wash removes highly polar, water-soluble endogenous salts while maintaining the low pH to keep 4-MEC ionized. The 100% methanol wash is the definitive clean-up step; it strips away strongly bound hydrophobic lipids and neutral drugs. 4-MEC remains immobilized solely by its ionic bond[1].

  • Self-Validation Check: Collect the methanol wash during method development and inject it into the LC-MS/MS. If 4-MEC is detected (breakthrough), the sample was insufficiently acidified, or the sorbent's ion-exchange capacity was exceeded.

Step 5: Elution

  • Action: Elute with 2 x 100 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Alternatively, a mixture of Dichloromethane:Isopropanol:NH4OH (47.5:47.5:5 v/v/v) can be used for complex matrices like meconium[3].

  • Causality: The high pH (>10) of the elution solvent rapidly deprotonates the secondary amine of 4-MEC, neutralizing its positive charge. The ionic bond is instantly broken, and the organic solvent effortlessly elutes the now-hydrophobic molecule[3].

Step 6: Evaporation and Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

Quantitative Performance Metrics

The combination of MCX SPE and LC-MS/MS or HPLC-DAD yields exceptional analytical performance, drastically reducing matrix effects and enabling trace-level detection of synthetic cathinones.

ParameterValue / RangeMatrixAnalytical PlatformReference
Extraction Recovery 71% – 82%Human UrineSPE-HPLC-DAD[4]
Extraction Recovery > 90%Human UrineµElution MCX UPLC-MS/MS[1]
Extraction Efficiency 63.7% – 91.3%MeconiumMCX LC-MS/MS[3]
Limit of Detection (LOD) 40 ng/mLHuman UrineSPE-HPLC-DAD[4]
Limit of Detection (LOD) < 1 ng/mLHuman UrineµElution MCX UPLC-MS/MS[1]
Limit of Quantitation (LOQ) 0.033 µg/LWastewaterMCX LC-MS/MS[2]

Conclusion

The extraction of 4-MEC hydrochloride necessitates an approach that exploits its basic amine functionality. By utilizing Mixed-Mode Cation Exchange (MCX) SPE, analysts can leverage orthogonal retention mechanisms—employing aggressive organic washes to eliminate matrix suppressors while quantitatively recovering the target cathinone. Incorporating matched deuterated internal standards and monitoring breakthrough fractions ensures a robust, self-validating analytical workflow.

Sources

Application

Comprehensive Application Note: In Vitro Pharmacological and Toxicological Profiling of 4-Methylethcathinone (4-MEC) Hydrochloride

Executive Summary 4-Methylethcathinone (4-MEC) is a "second-generation" synthetic cathinone that proliferated in the recreational drug market following the legislative bans on mephedrone[1]. For researchers and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylethcathinone (4-MEC) is a "second-generation" synthetic cathinone that proliferated in the recreational drug market following the legislative bans on mephedrone[1]. For researchers and drug development professionals, 4-MEC presents a complex pharmacological profile. Unlike classic stimulants that act solely as reuptake inhibitors, 4-MEC demonstrates a unique "hybrid" mechanism of action—acting simultaneously as a substrate at certain monoamine transporters and a blocker at others[2]. This application note provides a deep-dive into the mechanistic grounding of 4-MEC, summarizes its quantitative metrics, and outlines self-validating in vitro protocols for assessing its transporter activity and cytotoxicity.

Mechanistic Grounding: The "Hybrid" Pharmacology of 4-MEC

To design effective in vitro assays, one must first understand the causality behind 4-MEC's cellular interactions.

Monoamine Transporter Dynamics: Subtle changes in the N-alkyl chain length of cathinones drastically alter their transporter affinity. The extension from an N-methyl group (mephedrone) to an N-ethyl group (4-MEC) converts the molecule's activity at the human dopamine transporter (hDAT) from a substrate (releaser) to a blocker (reuptake inhibitor)[2]. Conversely, at the human serotonin transporter (hSERT), 4-MEC retains its activity as a substrate, actively inducing 5-HT release[1].

Intracellular Toxicity Pathways: At higher concentrations, 4-MEC exhibits pronounced cytotoxicity. In human neuroblastoma models (SH-SY5Y), exposure to 4-MEC triggers a rapid influx of intracellular calcium ( Ca2+ ). This calcium overload acts as an upstream catalyst for reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress, which subsequently drives the cell into G0/G1 cell cycle arrest and activates autophagy/apoptosis signaling pathways[3].

Pathway MEC 4-MEC Exposure DAT DAT Blockade (Reuptake Inhibition) MEC->DAT SERT SERT Substrate (5-HT Release) MEC->SERT Ca Intracellular Ca2+ Influx MEC->Ca ROS ROS Generation Ca->ROS ER ER Stress Ca->ER Apop Apoptosis / Autophagy ROS->Apop ER->Apop

Fig 1: Pharmacological and toxicological signaling pathways of 4-MEC.

Quantitative Pharmacological & Toxicological Profile

The following table synthesizes the quantitative benchmarks for 4-MEC across various in vitro models, providing baseline expectations for assay validation.

Target / Assay TypeCell Line / Biological ModelParameterValueReference
DAT Inhibition Rat Brain Synaptosomes IC50​ ~800 nM[2]
SERT Inhibition Rat Brain Synaptosomes IC50​ ~500 nM[2]
Cytotoxicity Primary Rat Hepatocytes EC50​ 1.29 mM[3]
Genotoxicity (DNA Damage) TR146 (Human Buccal Epithelial)LOEL (Lowest Observed Effect Level)5.0 µM[4]

Experimental Design & Causality: Model Selection

A robust assay relies on selecting the correct biological model to isolate the variable of interest.

  • For Transporter Assays (HEK293 cells): Human Embryonic Kidney (HEK) 293 cells are the gold standard for monoamine reuptake assays because they lack endogenous hDAT, hNET, and hSERT. By using stably transfected HEK293 lines, researchers eliminate background noise from competing native transporters, ensuring that the measured IC50​ is solely attributable to the transfected target[5].

  • For Neurotoxicity Assays (SH-SY5Y cells): SH-SY5Y human neuroblastoma cells are utilized because they express a neuronal phenotype and possess the complex intracellular machinery (e.g., functional ER and calcium channels) required to accurately model the neurotoxic cascades induced by psychoactive substances[3].

Workflow C Cell Culture (HEK293 / SH-SY5Y) D 4-MEC Incubation C->D T Transporter Assay D->T V Viability Assay D->V A Data Analysis T->A V->A

Fig 2: Experimental workflow for in vitro 4-MEC transporter and cytotoxicity assays.

Self-Validating Protocols

Protocol A: Monoamine Transporter Reuptake Inhibition Assay

Objective: Quantify the IC50​ of 4-MEC at hDAT, hNET, and hSERT.

1. Cell Preparation & Seeding:

  • Seed stably transfected HEK293 cells (expressing hDAT, hNET, or hSERT) into poly-L-lysine (PLL) coated 96-well plates at a density of 6×104 cells/well[5].

  • Causality Note: PLL coating is critical. The subsequent rapid washing steps will detach non-adherent cells, artificially lowering the radioactive/fluorescent signal and skewing the IC50​ .

2. Compound Preparation & Pre-incubation:

  • Aspirate culture medium and wash cells once with warm Hank's Balanced Salt Solution (HBSS).

  • Prepare 4-MEC hydrochloride dilutions (0.03 µM to 1000 µM) in HBSS[5].

  • Causality Note: Standard DMEM contains phenol red and serum proteins that can non-specifically bind to 4-MEC or interfere with fluorometric readouts. HBSS provides a clean, controlled environment.

  • Incubate cells with 4-MEC for 10 minutes at 37°C to allow equilibrium binding at the transporter sites.

3. Substrate Addition & Uptake:

  • Add the appropriate radiolabeled substrate (e.g., [3H] -dopamine for hDAT) or a fluorescent analog (e.g., ASP+) to the wells.

  • Incubate for exactly 10 minutes.

4. Termination & Quantification:

  • Terminate the reaction by rapidly washing the wells three times with ice-cold HBSS. The cold temperature instantly halts membrane fluidity and transporter kinetics.

  • Lyse the cells and quantify intracellular accumulation using a liquid scintillation counter or fluorometer.

  • Self-Validation Step: Always run a parallel positive control using a known selective inhibitor (e.g., GBR12909 for DAT or Fluoxetine for SERT). If the positive control fails to produce a standard inhibition curve, the assay is invalid.

Protocol B: In Vitro Cytotoxicity and ROS Quantification

Objective: Assess the neurotoxic threshold of 4-MEC and validate the ROS-mediated mechanism of cell death.

1. Cell Culturing:

  • Culture SH-SY5Y cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Seed in 96-well plates and allow 24 hours for attachment.

2. Drug Exposure & Rescue Pre-treatment (The Self-Validating Step):

  • Divide the plate into two cohorts. Pre-treat Cohort B with 5 mM N-acetyl-L-cysteine (NAC), a potent antioxidant, for 1 hour prior to 4-MEC exposure[3].

  • Expose both cohorts to 4-MEC concentrations ranging from 10 µM to 5 mM for 24 hours.

  • Causality Note: This dual-cohort design is a self-validating system. If 4-MEC induces cell death specifically via oxidative stress, the NAC pre-treated cohort must show a statistically significant rescue in cell viability[3].

3. ROS Measurement (DCFDA Assay):

  • Following the 24-hour exposure, wash cells and add 10 µM of 2',7'-dichlorofluorescein diacetate (DCFDA) for 30 minutes.

  • Intracellular esterases cleave DCFDA, and ROS oxidizes it into highly fluorescent DCF. Measure fluorescence (Ex/Em = 485/535 nm).

4. Viability Measurement (Neutral Red Uptake):

  • Replace media with Neutral Red medium (40 µg/mL) and incubate for 2 hours.

  • Causality Note: Unlike MTT assays which measure mitochondrial metabolic activity (which can be transiently altered without cell death), Neutral Red relies on active lysosomal incorporation. It provides a more definitive metric of structural cellular viability[5].

  • Wash, destain with 50% ethanol/1% acetic acid, and measure absorbance at 540 nm.

References

  • Source: nih.
  • Source: nih.
  • Source: frontiersin.
  • Source: researchgate.
  • Investigations of the genotoxic properties of two synthetic cathinones (3-MMC, 4-MEC)

Sources

Technical Notes & Optimization

Troubleshooting

resolving calibration curve non-linearity for 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical analytical challenge: resolving calibration curve non-linearity for 2-(ethylamino)-1-(p-tolyl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical analytical challenge: resolving calibration curve non-linearity for 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride (4-MEC) .

4-MEC is a synthetic cathinone characterized by a polar secondary amine and a β-keto group. These structural features make it highly susceptible to non-specific adsorption, electrospray ionization (ESI) saturation, and in-matrix degradation. This guide synthesizes field-proven troubleshooting strategies and self-validating protocols to help you achieve robust, linear quantification in your LC-MS/MS and GC-MS workflows.

Diagnostic Workflow

Troubleshooting Start Assess 4-MEC Calibration Non-Linearity LowEnd Low-End Drop-off (< 5 ng/mL)? Start->LowEnd HighEnd High-End Saturation (> 500 ng/mL)? Start->HighEnd Degradation In-Matrix Degradation (Keto-reduction) Start->Degradation Erratic Recovery Adsorption Non-Specific Adsorption to Silanols/Glass LowEnd->Adsorption Yes IonSuppression ESI Ion Suppression or Detector Saturation HighEnd->IonSuppression Yes FixAdsorption Use silanized vials & add 0.1% FA / Carrier Adsorption->FixAdsorption FixSuppression Dilute samples, optimize ESI flow, or use 1/x² weighting IonSuppression->FixSuppression FixDegradation Acidify samples (pH < 4) & chill during prep Degradation->FixDegradation

Diagnostic workflow for identifying and resolving 4-MEC calibration curve non-linearity.

Frequently Asked Questions (FAQs)

Q1: Why does my 4-MEC calibration curve exhibit a "drop-off" at the lower end (< 5 ng/mL)? The Causality: 4-MEC contains a secondary amine with a basic pKa (~8.5), meaning it is positively charged in neutral solutions. Glass vials and silica-based LC columns possess surface silanol groups (Si-OH) with a pKa of ~4.5. Above pH 4.5, these silanols deprotonate to form negatively charged Si-O⁻. The positively charged 4-MEC strongly binds to these anionic sites via electrostatic interactions. At low concentrations, a significant percentage of the analyte is lost to the walls, causing the calibration curve to drop off and exhibit quadratic behavior. The Fix: Acidify your sample diluent to pH < 3 using 0.1% Formic Acid (FA) to neutralize the silanols (keeping them as Si-OH)[1]. Additionally, use deactivated (silanized) glassware.

Q2: Why is the upper end of the curve (> 500 ng/mL) flattening out in ESI-LC-MS/MS? The Causality: Electrospray Ionization (ESI) relies on the accumulation of excess charge on the surface of droplets. At high concentrations of 4-MEC, the analyte molecules compete for a limited number of available protons (H⁺) and surface area on the droplet. Once the droplet surface is saturated, any additional 4-MEC molecules remain in the neutral interior and are not ionized into the gas phase. This causes the signal to plateau, leading to high-end non-linearity[2]. The Fix: Reduce your injection volume, dilute the samples, or apply a mathematically appropriate non-linear (quadratic) regression model if physical saturation cannot be avoided[3].

Q3: How does the choice of Internal Standard (IS) affect 4-MEC linearity? The Causality: Using a non-deuterated analog (e.g., methcathinone) instead of a Stable Isotope-Labeled Internal Standard (SIL-IS) fails to perfectly track matrix effects. Because an analog will elute at a slightly different retention time, it experiences a different matrix suppression zone in the ESI source. A SIL-IS (like 4-MEC-d5) co-elutes exactly with 4-MEC and experiences the identical ionization saturation, mathematically linearizing the response ratio (Analyte Area / IS Area).

Q4: Does 4-MEC degrade during sample preparation, causing non-linear recovery? The Causality: Yes. Synthetic cathinones possess a β-keto group that is chemically and enzymatically unstable. In unbuffered biological matrices (like urine or blood), 4-MEC can undergo rapid keto-reduction to form dihydro-4-MEC[4]. If this degradation occurs unevenly across the calibration range (e.g., lower concentrations degrading proportionally faster due to dissolved oxygen ratios), the curve becomes non-linear. The Fix: Keep samples acidified (pH < 4) during extraction and maintain them at 4°C to halt enzymatic and chemical degradation[1].

Step-by-Step Methodologies
Protocol 1: Mitigating Non-Specific Adsorption & Matrix Effects

This protocol is designed as a self-validating system to ensure adsorption and carryover are actively monitored and eliminated.

  • Matrix Preparation & Acidification: Aliquot 50 µL of the biological matrix (e.g., urine/plasma). Immediately add 50 µL of a crash solvent (Methanol or Acetonitrile) containing 0.1% Formic Acid. Validation logic: The acid instantly drops the pH below the silanol pKa, preventing adsorption while precipitating proteins.

  • Internal Standard Spiking: Spike 4-MEC-d5 into the crash solvent at a concentration targeting the geometric mean of your calibration curve (e.g., 50 ng/mL).

  • Carrier Addition (For Neat Solutions): If preparing neat calibrators instead of matrix-matched ones, add 0.1% Bovine Serum Albumin (BSA) to the diluent. The BSA will preferentially coat active sites on the glassware.

  • System Suitability & Carryover Check (Critical): Inject your calibration curve from lowest to highest concentration. Immediately following the Upper Limit of Quantitation (ULOQ) injection, inject a Double Blank (matrix with no analyte and no IS).

    • Self-Validation: If the 4-MEC peak area in the Double Blank is >20% of the Lower Limit of Quantitation (LLOQ) area, carryover is occurring in the LC system, which will artificially inflate your low-end calibrators and cause non-linearity. Wash the injection needle with a highly organic solvent (e.g., 80% Methanol / 20% Water / 0.1% FA) to resolve this.

Protocol 2: Mathematical Correction & Regression Optimization

When physical chemistry is optimized but heteroscedasticity remains, mathematical correction is required.

  • Residual Plot Analysis: Fit your initial data to a simple, unweighted linear regression ( y=mx+b ). Plot the residuals ( % deviation from nominal concentration) against the concentration. If the plot is "fan-shaped" (errors increase proportionally with concentration), your data is heteroscedastic[5].

  • Apply Weighting Factors: Apply a 1/x or 1/x2 weighting factor to the linear regression model. Unweighted models minimize absolute errors, forcing the line to fit high concentrations perfectly while ignoring massive relative errors at the low end. A 1/x2 weight forces the model to minimize relative errors, rescuing low-end linearity[2].

  • Evaluate Quadratic Fitting: If high-end ESI saturation is unavoidable, switch to a quadratic regression model ( y=ax2+bx+c ) with 1/x weighting.

  • Back-Calculated Accuracy Check: A calibration curve is only valid if it validates itself. Calculate the concentration of every calibrator using the generated equation. The back-calculated values must be within ±15% of their nominal concentrations (±20% for the LLOQ)[4].

Quantitative Data Summaries

Table 1: Troubleshooting Matrix for 4-MEC Non-Linearity

SymptomPrimary CauseMechanistic ExplanationCorrective Action
Low-End Drop-off (< 5 ng/mL) Non-Specific AdsorptionPositively charged secondary amine of 4-MEC binds electrostatically to deprotonated silanols (Si-O⁻) on glass vials.Use silanized glassware; acidify diluent to pH < 3 with 0.1% FA to neutralize silanols (Si-OH).
High-End Saturation (> 500 ng/mL) ESI Droplet Saturation4-MEC molecules exceed the available surface protons (H⁺) on the ESI droplet, preventing gas-phase ionization.Dilute sample; reduce injection volume; apply quadratic regression model.
Erratic Mid-Curve Variance Internal Standard MismatchAnalog IS (e.g., methcathinone) does not perfectly co-elute, experiencing different matrix suppression zones than 4-MEC.Utilize a Stable Isotope-Labeled (SIL) IS such as 4-MEC-d5.
Overall Poor Linearity / Recovery In-Matrix DegradationThe β-keto group undergoes keto-reduction to dihydro-4-MEC in unbuffered biological matrices.Acidify samples immediately upon collection; maintain at 4°C during preparation.

Table 2: Recommended Regression Models & Weighting Factors for Cathinone LC-MS/MS

Regression ModelWeighting FactorBest Use CaseLimitations
Linear None (1/1)Narrow dynamic ranges (< 2 orders of magnitude) with homoscedastic data.Fails for LC-MS/MS due to inherent heteroscedasticity; sacrifices low-end accuracy.
Linear 1/x or 1/x2 Standard LC-MS/MS assays spanning 3-4 orders of magnitude.Cannot correct for true physical saturation at the detector or ESI source.
Quadratic 1/x or 1/x2 Assays where ESI saturation is unavoidable at the ULOQ but low-end sensitivity is critical.Requires more calibration points (minimum 6-8); risks overfitting if drop-off is due to adsorption.
References
  • Aldubayyan, A. A., Castrignanò, E., Elliott, S., & Abbate, V. (2022). "A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples." Pharmaceuticals, 15(5), 510. URL:[Link]

  • Cheng, W. L., Markus, C., Lim, C. Y., Tan, R. Z., Sethi, S. K., Loh, T. P., & The IFCC Working Group on Method Evaluation Protocols (2022). "Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations." Annals of Laboratory Medicine, 43(1), 5–18. URL:[Link]

  • Martin, J., Gracia, A., & Asuero, A. (2017). "Fitting Nonlinear Calibration Curves: No Models Perfect." Journal of Analytical Sciences, Methods and Instrumentation, 7(1), 1-17. URL:[Link]

  • Foertsch, M. J., et al. (2023). "Simultaneous Determination and Stability Analysis of Ten New Psychoactive Substances including Synthetic Cathinones, Phenethylamines, and Ketamine Substitutes in Urine Using Liquid Chromatography-Tandem Mass Spectrometry." International Journal of Analytical Chemistry, 2023, 9895595. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Differentiation of 2-(Ethylamino)-1-(p-tolyl)propan-1-one (4-MEC) and Mephedrone Isomers via Mass Spectrometry

Introduction: The Analytical Challenge of Synthetic Cathinones The proliferation of novel psychoactive substances (NPS) demands rigorous analytical frameworks to differentiate closely related homologues and isomers. 2-(e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Synthetic Cathinones

The proliferation of novel psychoactive substances (NPS) demands rigorous analytical frameworks to differentiate closely related homologues and isomers. 2-(ethylamino)-1-(p-tolyl)propan-1-one , commonly known as 4-MEC ( C12​H17​NO ), is a synthetic cathinone homologue of mephedrone (4-MMC, C11​H15​NO ).

While differentiating 4-MEC from mephedrone is straightforward via intact mass analysis, the true analytical challenge lies in distinguishing 4-MEC from its own isomers (e.g., pentedrone) and differentiating the positional isomers of mephedrone (2-MMC, 3-MMC, and 4-MMC). Because standard Electron Ionization (EI) mass spectrometry often fails to produce a stable molecular ion for cathinones, forensic analysts must rely on specific fragmentation pathways and advanced chromatographic techniques to avoid false positives ().

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, providing self-validating protocols to definitively identify these compounds.

Mechanistic Causality in Mass Spectrometric Fragmentation

To design a self-validating analytical method, one must understand the thermodynamic drivers of cathinone fragmentation.

In EI-MS (70 eV) , the radical cation formed upon ionization is highly unstable. The dominant degradation pathway is α -cleavage at the Cα​−Cβ​ bond (between the carbonyl carbon and the α -carbon). This cleavage yields two primary diagnostic ions:

  • The Iminium Ion (Amine Fragment): Retains the charge on the nitrogen. The mass is dictated by the alkyl substitutions on the nitrogen and the α -carbon.

  • The Acylium Ion (Carbonyl Fragment): Retains the charge on the oxygen. The mass is dictated by the substitutions on the phenyl ring.

For 4-MEC , α -cleavage yields an iminium base peak at m/z 72 (due to the N-ethyl group) and an acylium ion at m/z 119 (due to the 4-methylphenyl group). For Mephedrone (4-MMC) , the N-methyl group shifts the iminium base peak to m/z 58, while the acylium ion remains at m/z 119.

Crucial Causality: If an analyst relies solely on the m/z 72 base peak, 4-MEC can be easily confused with ethcathinone (a mephedrone isomer). However, ethcathinone lacks a methyl group on the phenyl ring, yielding an acylium ion at m/z 105 instead of 119.

MS_Fragmentation cluster_4MEC 4-MEC (m/z 206) cluster_4MMC Mephedrone (m/z 178) MEC 4-MEC Molecular Ion [M]+• m/z 205 MEC_Iminium Iminium Ion m/z 72 MEC->MEC_Iminium α-cleavage (amine) MEC_Acyl 4-Methylbenzoyl Cation m/z 119 MEC->MEC_Acyl α-cleavage (carbonyl) MMC 4-MMC Molecular Ion [M]+• m/z 177 MMC_Iminium Iminium Ion m/z 58 MMC->MMC_Iminium α-cleavage (amine) MMC_Acyl 4-Methylbenzoyl Cation m/z 119 MMC->MMC_Acyl α-cleavage (carbonyl)

Caption: EI-MS α -cleavage fragmentation pathways for 4-MEC and Mephedrone (4-MMC).

Comparative Performance: GC-EI-MS vs. LC-ESI-MS/MS

To resolve positional isomers (e.g., 2-MMC vs. 3-MMC vs. 4-MMC) which produce identical EI-MS spectra ( m/z 58, 119, 91), the choice of instrumentation is critical. LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) provides superior selectivity for complex matrices ().

Table 1: Performance Comparison for Cathinone Differentiation
Analytical FeatureGC-EI-MS (Underivatized)GC-EI-MS (TFA-Derivatized)LC-ESI-MS/MS (MRM Mode)
Molecular Ion Detection Poor (<1% relative abundance)Excellent (Derivatized [M]+• )Excellent ( [M+H]+ base peak)
4-MEC vs Mephedrone Differentiated by base peak (72 vs 58)Differentiated by mass shiftDifferentiated by precursor (206 vs 178)
Positional Isomer Resolution Very Poor (Co-elution common)Good (Resolved by GC retention time)Excellent (Resolved by PFP column RT)
Sample Prep Complexity Low (LLE only)High (LLE + Derivatization)Low (Dilute and Shoot / SPE)
Limit of Detection (LOD) ~10-50 ng/mL~5-20 ng/mL~1-5 ng/mL

Self-Validating Experimental Protocols

Protocol A: GC-EI-MS with TFA Derivatization

Purpose: To force the appearance of a molecular ion and resolve the isobaric positional isomers of mephedrone (2-MMC, 3-MMC, 4-MMC).

  • Extraction: Adjust 1 mL of biological sample to pH 9.0 using 0.1 M Borate buffer. Causality: Cathinones are basic secondary amines (pKa ~8.0). pH 9 ensures they are deprotonated and partition efficiently into the organic phase.

  • Solvent Addition: Add 3 mL of Ethyl Acetate, vortex for 5 min, and centrifuge. Extract the organic layer and evaporate to dryness under N2​ at 30°C.

  • Derivatization: Add 50 μ L of Trifluoroacetic anhydride (TFA) and 50 μ L of Ethyl Acetate. Incubate at 60°C for 20 minutes. Causality: TFA reacts with the secondary amine, replacing the active hydrogen with a CF3​CO group. This prevents thermal degradation in the GC inlet, increases volatility, and yields a distinct molecular ion.

  • Analysis: Inject 1 μ L into a GC-MS equipped with a 5% phenyl-methylpolysiloxane (DB-5MS) column.

  • Validation Check (Self-Validating System): The protocol is validated if the mass spectrum exhibits the expected mass shift (+96 Da). For mephedrone, the derivatized molecular ion must appear at m/z 273. If m/z 273 is absent, the derivatization failed, and the run must be rejected.

Protocol B: LC-ESI-MS/MS Isomer Screening

Purpose: High-throughput differentiation of 4-MEC and mephedrone isomers without derivatization.

  • Sample Prep: Dilute 100 μ L of sample with 900 μ L of initial mobile phase (0.1% Formic Acid in Water).

  • Chromatography: Inject 5 μ L onto a Pentafluorophenyl (PFP) UHPLC column . Causality: Standard C18 columns cannot resolve 2-MMC, 3-MMC, and 4-MMC. The fluorine atoms on the PFP stationary phase induce π−π and dipole interactions that interact differently with the ortho, meta, and para methyl positions of the isomers, allowing baseline resolution.

  • Ionization & MS/MS: Operate in Positive Electrospray Ionization (ESI+). Set MRM transitions.

  • Validation Check (Self-Validating System): For positive identification, the retention time must match the reference standard within ± 0.1 min, and the ratio of the quantifier to qualifier MRM transitions must be within ± 20% of the established standard ratio.

LCMS_Workflow SamplePrep Sample Prep (Dilute & Shoot) Chromatography UHPLC Separation (PFP Column) SamplePrep->Chromatography Ionization ESI(+) Protonation [M+H]+ Chromatography->Ionization MS1 Precursor Selection m/z 178 or 206 Ionization->MS1 CID CID Fragmentation MS1->CID MS2 Product Ion Analysis MRM Transitions CID->MS2 Data Isomer Differentiation (RT & MRM Ratios) MS2->Data

Caption: LC-ESI-MS/MS workflow utilizing a PFP column for resolving positional cathinone isomers.

Quantitative Data: Mass Spectrometric Profiles

The following table summarizes the deterministic mass-to-charge ( m/z ) values required to differentiate 4-MEC from mephedrone and their respective structural isomers.

Table 2: Diagnostic Ions for Cathinone Differentiation
Target CompoundExact MassEI-MS Base Peak (Iminium)EI-MS Secondary (Acylium)LC-MS/MS Precursor [M+H]+ LC-MS/MS Primary Product Ions
4-MEC 205.14 m/z 72 m/z 119 m/z 206.1 m/z 188.1, 160.1, 145.1, 119.1
Pentedrone (4-MEC Isomer)205.14 m/z 86 m/z 105 m/z 206.1 m/z 188.1, 132.1, 105.1
4-MMC (Mephedrone)177.11 m/z 58 m/z 119 m/z 178.1 m/z 160.1, 145.1, 119.1
2-MMC / 3-MMC (Positional)177.11 m/z 58 m/z 119 m/z 178.1 m/z 160.1, 145.1, 119.1
Ethcathinone (MMC Isomer)177.11 m/z 72 m/z 105 m/z 178.1 m/z 160.1, 105.1

Note: 2-MMC, 3-MMC, and 4-MMC are isobaric and yield identical primary fragments. They must be differentiated strictly by chromatographic retention times (Protocol B) or derivatized mass shifts (Protocol A).

References

  • Identification and characterization of the new designer drug 4'-methylethcathinone (4-MEC) and elaboration of a novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) screening method for seven different methcathinone analogs. Jankovics P, Váradi A, Tölgyesi L, Lohner S, Németh-Palotás J, Kőszegi-Szalai H. Forensic Science International. 2011. URL:[Link]

  • Identification of cathinones and other active components of 'legal highs' by mass spectrometric methods. Zuba D. TrAC Trends in Analytical Chemistry. 2012. URL:[Link]

Comparative

A Comparative Guide to the Validation of an HPLC-DAD Method for the Quantification of 2-(ethylamino)-1-(p-tolyl)propan-1-one Hydrochloride

This guide provides a comprehensive, technically detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) method for the quantification of 2-(ethylamino)-1...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) method for the quantification of 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride. As a synthetic cathinone derivative, accurate and reliable quantification of this compound is critical for forensic, clinical, and pharmaceutical research applications. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental choices, ensuring a robust and defensible analytical method. The principles and methodologies described herein are grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3]

The Analytical Imperative: Why Method Validation is Non-Negotiable

In the landscape of analytical chemistry, particularly within regulated environments, an unvalidated method is merely a collection of data points without context or credibility. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] For the quantification of a substance like 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride, this means the method must be proven to be specific, accurate, precise, and robust over a specified range of concentrations. This process provides a high degree of assurance that the measurements are reliable and that the method will consistently perform as expected.

This guide will compare and contrast the essential validation parameters, offering insights into their practical application and the interpretation of the resulting data.

Foundational Elements: The Proposed HPLC-DAD Method

While a universally accepted method for this specific analyte may not be published in major pharmacopeias, a robust starting point can be developed based on the known chemistry of synthetic cathinones.[5][6] The following reversed-phase HPLC method is proposed as the basis for the validation experiments detailed in this guide.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmC18 stationary phases provide excellent retention and separation for moderately polar compounds like synthetic cathinones.[7] The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient)A gradient elution is chosen to ensure adequate separation from potential impurities and to provide a sharp peak shape. Formic acid is used to control the pH and improve the ionization of the analyte for better retention and peak symmetry.
Gradient Program 30% Acetonitrile to 70% Acetonitrile over 10 minutesThis gradient is a starting point and should be optimized to ensure the analyte elutes with a reasonable retention time and is well-separated from any other components in the sample matrix.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing good efficiency without generating excessive backpressure.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common and effective temperature for many reversed-phase separations.
DAD Wavelength 254 nmSynthetic cathinones typically exhibit strong UV absorbance around this wavelength due to the presence of the aromatic ring.[5] A full UV spectrum should be recorded during method development to confirm the optimal wavelength.

The Validation Gauntlet: A Parameter-by-Parameter Comparison

The validation of this HPLC-DAD method will be conducted in accordance with ICH Q2(R1) guidelines.[2][8] Each parameter serves a unique purpose in building a complete picture of the method's performance.

ValidationWorkflow cluster_method Method Development & Optimization cluster_validation Method Validation (ICH Q2(R1)) Method Proposed HPLC-DAD Method Specificity Specificity / Selectivity Method->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Final Check

Caption: Workflow for the validation of the HPLC-DAD method.

Specificity: The Assurance of Identity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[4]

Experimental Protocol:

  • Blank Analysis: Inject a sample of the dissolution solvent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: If the method is for a formulated product, inject a solution containing all the excipients without the active pharmaceutical ingredient (API).

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[9] Analyze these stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks. The DAD is crucial here for assessing peak purity.

Linearity and Range: The Proportionality of Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[10] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[10]

Experimental Protocol:

  • Prepare a stock solution of 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride of known concentration.

  • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

ParameterAcceptance CriteriaHypothetical Data
Correlation Coefficient (r²) ≥ 0.9990.9995
y-intercept Close to zero1500 (arbitrary units)
Residuals Randomly distributed around zeroRandom distribution observed
Accuracy: The Closeness to Truth

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]

Experimental Protocol:

  • Spiked Placebo Analysis: Prepare placebo samples and spike them with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery of the analyte.

Concentration LevelAcceptance Criteria (% Recovery)Hypothetical Data (% Recovery)
80%98.0 - 102.0%99.5%
100%98.0 - 102.0%100.2%
120%98.0 - 102.0%101.1%
Precision: The Measure of Agreement

Precision is the measure of the degree of scatter of a series of measurements.[2] It is typically evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[4]

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

Precision LevelAcceptance Criteria (%RSD)Hypothetical Data (%RSD)
Repeatability ≤ 2.0%0.8%
Intermediate Precision ≤ 2.0%1.2%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[2]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically established at a signal-to-noise ratio of 3:1.

  • LOQ is typically established at a signal-to-noise ratio of 10:1.

ParameterAcceptance CriteriaHypothetical Data
LOD S/N ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL
Robustness: The Method's Resilience

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of parameters to vary:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the system suitability samples under each condition and evaluate the impact on parameters like retention time, peak area, and resolution.

Robustness cluster_variations Deliberate Variations center Optimized Method FlowRate Flow Rate (±0.1 mL/min) center->FlowRate Temp Temperature (±2 °C) center->Temp MobilePhase Mobile Phase (±2% Organic) center->MobilePhase FlowRate->center Assess Impact Temp->center Assess Impact MobilePhase->center Assess Impact

Caption: Robustness testing involves varying key method parameters.

System Suitability: The Daily Health Check

Before any samples are analyzed, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[11][12] This is not a validation parameter per se, but a critical component of routine analysis.

System Suitability Protocol:

  • Prepare a system suitability solution containing the analyte and potentially a related compound to check for resolution.

  • Inject the solution five or six times.

  • Calculate the mean and relative standard deviation (%RSD) for key parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Conclusion: A Framework for Confidence

The validation of an HPLC-DAD method for the quantification of 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride is a systematic process that builds a strong case for the method's reliability and suitability for its intended purpose. By rigorously evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, researchers can have a high degree of confidence in the data generated. This guide provides a comprehensive framework, grounded in established scientific principles and regulatory expectations, to assist in the development and validation of such a method. The use of a Diode-Array Detector is particularly advantageous, as it not only provides quantitative data but also qualitative spectral information that can aid in peak identification and purity assessment. Adherence to these principles ensures the integrity of the analytical results, a cornerstone of sound scientific practice.

References

  • United States Pharmacopeia.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Waters Corporation. (2022).
  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Element Lab Solutions. (2023). USP 621 Changes. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration.
  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Mayer, M., et al. (2013). Simultaneous determination of 4-substituted cathinones (4-MMC, 4-MEC and 4-FMC) in human urine by HPLC-DAD.
  • United Nations Office on Drugs and Crime. (2022).
  • Chemsrc. (2025). 2-(Methylamino)-1-(p-tolyl)propan-1-one hydrochloride. [Link]

  • D'Elia, M., et al. (2022). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. PubMed. [Link]

  • Adamowicz, P., et al. (2021). Toxicological Analysis of Intoxications with Synthetic Cathinones. Oxford Academic. [Link]

  • Bishop, C., et al. (2016). Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry. PubMed. [Link]

  • LookChem. Cas 18297-05-7,2-(ethylamino). [Link]

  • PubChem. 2-(ETHYLAMINO)-1-(4-METHYLPHENYL)BUTAN-1-ONE HYDROCHLORIDE. [Link]

  • Longdom Publishing. Development and Validation of RP-HPLC-DAD Stability Indicating Re. [Link]

  • MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. [Link]

  • ResearchGate. (2021). Development and validation of HPLC-DAD methodology for simultaneous qualitative and quantitative determination of thirteen substances with a steroid structure.
  • SciSpace. P172.Innovative development and validation of an HPLC/DAD method for the qualitative and quantitative determination of major cannabinoids in cannabis plant material. [Link]

  • Al-Adham, I. K. I., et al. (2025). A stability-illustrating HPLC-DAD method for assessment of two veterinary anti-parasitic drugs. PMC. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

Sources

Validation

Pharmacological Profiling of Synthetic Cathinones: A Comparative Guide to Monoamine Transporter Inhibition by 4-MEC and 4-MMC

Executive Summary Synthetic cathinones represent a dynamic class of psychoactive compounds that exert their primary pharmacodynamic effects through interactions with monoamine transporters: the dopamine transporter (DAT)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthetic cathinones represent a dynamic class of psychoactive compounds that exert their primary pharmacodynamic effects through interactions with monoamine transporters: the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Among these, 4-methylmethcathinone (4-MMC, mephedrone) and its N-ethylated derivative, 4-methylethcathinone (4-MEC), are structurally similar but mechanistically distinct. This guide provides an in-depth comparative analysis of their transporter inhibition profiles, detailing the experimental frameworks used to elucidate their distinct modes of action.

Pharmacodynamics: The "Substrate" vs. "Hybrid" Paradigm

The addition of a single methylene group to the N-alkyl chain—converting the N-methyl of 4-MMC to the N-ethyl of 4-MEC—fundamentally alters the drug-transporter interaction[1].

  • 4-MMC (Mephedrone): Acts as a non-selective, broad-spectrum monoamine substrate[2][3]. It binds to DAT, SERT, and NET, and is translocated into the presynaptic terminal. This translocation competitively inhibits the reuptake of endogenous monoamines and triggers transporter reversal, leading to robust, non-exocytotic efflux of dopamine and serotonin[2][3].

  • 4-MEC: Exhibits an unusual "hybrid" pharmacological profile[1]. While it retains the ability to act as a substrate (releaser) at SERT, the bulkier N-ethyl group sterically hinders its translocation through DAT[1]. Consequently, at DAT, 4-MEC acts primarily as a pure reuptake inhibitor (blocker), occupying the binding pocket without being transported or inducing significant dopamine efflux[1].

Quantitative Transporter Inhibition Profiles

The following table summarizes the inhibitory potencies (IC₅₀) of 4-MMC and 4-MEC across monoamine transporters. Data is derived from rat brain synaptosome assays to accurately reflect native physiological conditions and membrane environments[4].

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT/SERT RatioPrimary Mechanism at DAT / SERT
4-MMC ~800~500~5501.6Substrate / Substrate
4-MEC ~800~500~1668*1.6Inhibitor / Substrate

*Note: NET inhibition values for 4-MEC exhibit higher variability depending on the expression system (e.g., HEK-293 cells vs. synaptosomes), but consistently show reduced potency at NET compared to 4-MMC[5].

Mechanistic Pathways Visualization

Mechanisms cluster_4MMC 4-MMC: Broad-Spectrum Substrate cluster_4MEC 4-MEC: Hybrid Mechanism MMC 4-MMC DAT1 DAT MMC->DAT1 Translocation SERT1 SERT MMC->SERT1 Translocation DA_out DA Efflux DAT1->DA_out Reversal 5 5 SERT1->5 HT_out Reversal MEC 4-MEC DAT2 DAT MEC->DAT2 Binding Only SERT2 SERT MEC->SERT2 Translocation DA_block Reuptake Block DAT2->DA_block Inhibition SERT2->5 HT_out2 Reversal

Fig 1. Divergent pharmacological mechanisms of 4-MMC (substrate) and 4-MEC (hybrid) at DAT and SERT.

Experimental Methodologies: Validating Transporter Activity

To accurately characterize these compounds, researchers must employ a dual-assay approach. Standard radioligand uptake assays quantify the extent of inhibition, but they cannot determine the mode of action (substrate vs. blocker). Therefore, electrophysiological validation is strictly required.

Protocol 1: In Vitro Radioligand Uptake Inhibition Assay

Causality & Design: This assay measures the ability of the cathinone to prevent the uptake of tritiated monoamines ([³H]DA, [³H]5-HT) into rat brain synaptosomes[4]. It provides precise IC₅₀ values but is mechanistically agnostic.

  • Synaptosome Preparation: Homogenize rat striatal (for DAT) and cortical (for SERT/NET) tissues in ice-cold sucrose buffer to preserve functional, membrane-bound transporters.

  • Incubation: Pre-incubate synaptosomes with varying concentrations of 4-MMC or 4-MEC (1 nM to 10 µM) for 15 minutes at 37°C to allow steady-state binding.

  • Radioligand Addition: Add 5 nM of [³H]dopamine or [³H]serotonin. The presence of the drug competitively reduces the accumulation of the radiotracer[4].

  • Termination & Filtration: Terminate the reaction rapidly using ice-cold wash buffer and filter through glass-fiber filters (GF/B) to trap the synaptosomes.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC₅₀ using non-linear regression.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Causality & Design: Because DAT and SERT are electrogenic (co-transporting Na⁺ ions alongside the monoamine), the physical translocation of a substrate generates a measurable inward current. A pure inhibitor occupies the site without moving through the pore, producing no current[1]. This self-validating system definitively separates 4-MMC's substrate action from 4-MEC's hybrid action.

  • cRNA Microinjection: Inject Xenopus laevis oocytes with 50 ng of cRNA encoding human DAT or SERT. Incubate for 3-4 days to allow robust membrane expression.

  • TEVC Setup: Impale oocytes with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Voltage-clamp the cell at a holding potential of -70 mV to mimic physiological resting states.

  • Baseline Stabilization: Perfuse with standard ND96 buffer until the baseline holding current stabilizes.

  • Drug Application: Perfuse 10 µM of 4-MMC or 4-MEC.

    • Observation A (4-MMC at DAT/SERT & 4-MEC at SERT): A rapid inward current is detected, confirming substrate-mediated translocation[1].

    • Observation B (4-MEC at DAT): No inward current is generated. Subsequent application of dopamine fails to produce a current, confirming that 4-MEC is acting as a pure, competitive blocker[1].

Electrophysiological Workflow Visualization

TEVC_Workflow cluster_results Electrophysiological Readout step1 1. cRNA Injection (DAT or SERT into Oocytes) step2 2. TEVC Setup (Holding Potential -70 mV) step1->step2 step3 3. Drug Perfusion (Apply 4-MMC or 4-MEC) step2->step3 result_sub Inward Current Detected (Confirms Substrate) step3->result_sub 4-MMC (DAT/SERT) 4-MEC (SERT) result_block No Inward Current (Confirms Blocker) step3->result_block 4-MEC (DAT)

Fig 2. TEVC electrophysiology workflow to differentiate transporter substrates from pure blockers.

References

  • Title: 'Second-generation' mephedrone analogs, 4-MEC and 4-MePPP, differentially affect monoamine transporter function Source: Neuropsychopharmacology (2015) URL: [Link]

  • Title: Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays Source: Frontiers in Neuroscience (2020) URL: [Link]

  • Title: The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue Source: Neuropsychopharmacology (2012) URL: [Link]

Sources

Comparative

Analytical Comparison Guide: ELISA Screening Cross-Reactivity of 4-MEC vs. Traditional Amphetamines

Target Audience: Researchers, Forensic Scientists, and Drug Development Professionals Compound of Interest: 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride (Commonly known as 4-MEC or 4-methylethcathinone) Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Forensic Scientists, and Drug Development Professionals Compound of Interest: 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride (Commonly known as 4-MEC or 4-methylethcathinone)

Executive Summary & Mechanistic Basis of Cross-Reactivity

The rapid proliferation of synthetic cathinones—often marketed as "bath salts" or "research chemicals"—presents a significant analytical challenge in clinical and forensic toxicology. Among these, 2-(ethylamino)-1-(p-tolyl)propan-1-one hydrochloride (4-MEC) is notoriously difficult to detect using standard presumptive screening methods.

Routine enzyme-linked immunosorbent assays (ELISA) utilized in most laboratories are optimized for traditional amphetamines and methamphetamines. However, the structural modifications inherent to 4-MEC fundamentally alter its binding affinity to these standard antibodies .

The Causality of Immune Evasion

As an application scientist, it is critical to understand why 4-MEC evades standard detection:

  • The Beta-Ketone Group: Unlike methamphetamine, 4-MEC possesses a beta-ketone oxygen on its phenethylamine backbone. This introduces significant steric hindrance and alters the molecule's electrostatic potential, preventing standard amphetamine antibodies from locking onto the target epitope.

  • N-Ethyl Substitution: Standard methamphetamine assays are raised against immunogens featuring an N-methyl group. The bulkier N-ethyl substitution of 4-MEC further reduces antibody recognition, leading to cross-reactivity rates that frequently fall below 2% .

To reliably detect 4-MEC, laboratories must pivot to cathinone-specific assays (e.g., Mephedrone/Methcathinone kits) whose antibodies are specifically engineered with broader binding pockets to accommodate the beta-ketone and extended alkyl chains.

G A Target Analyte: 4-MEC B Beta-Ketone Group (Steric Hindrance) A->B C N-Ethyl Substitution (Altered Epitope) A->C D Standard Amphetamine ELISA (<2% Cross-Reactivity) B->D Prevents Binding E Cathinone-Specific ELISA (High Affinity Binding) B->E Targeted Epitope C->D Reduces Recognition C->E Accommodated

Structural logic of 4-MEC recognition in standard vs. cathinone-specific ELISA.

Comparative Performance Data

To objectively evaluate the screening capabilities for 4-MEC, we must compare the cross-reactivity profiles of leading commercial ELISA kits. The data below synthesizes findings from comprehensive cross-reactivity studies on designer drugs , .

Immunoassay Kit / ManufacturerTarget Analyte4-MEC Cross-Reactivity (%)Detection Threshold for 4-MECSuitability for 4-MEC Screening
Immunalysis Methamphetamine Methamphetamine< 2%> 1,250 ng/mLPoor (High risk of false negatives)
Neogen Methamphetamine/MDMA Methamphetamine< 2%> 1,250 ng/mLPoor (High risk of false negatives)
Microgenics DRI® Ecstasy MDMA / AmphetaminesNegativeN/AInadequate
OraSure Methamphetamine Methamphetamine2% – 25%40 – 450 ng/mLModerate (Viable for high-dose screening)
Randox Mephedrone/Methcathinone Synthetic Cathinones> 50% 150 ng/mL Excellent (Recommended)

Analytical Insight: While the OraSure assay demonstrates a broader specificity that can catch 4-MEC at high overdose concentrations, the Randox Mephedrone/Methcathinone kit is the only objectively reliable choice for routine screening. Furthermore, the Randox kit does not cross-react with putrefactive amines (e.g., tyramine, phenethylamine), making it vastly superior for post-mortem forensic matrices .

Validated Experimental Workflow for Cathinone ELISA Screening

A robust analytical protocol must be a self-validating system . The following step-by-step methodology ensures that any presumptive positive for 4-MEC is analytically sound, utilizing internal controls to rule out matrix interference and orthogonal LC-MS/MS for definitive confirmation .

Step-by-Step Methodology
  • Matrix Preparation & Spiking (System Calibration)

    • Action: Aliquot 0.5 mL of authentic biological specimen (urine/serum). Prepare a negative control (drug-free matrix) and a positive control (matrix spiked with 4-MEC at 150 ng/mL).

    • Causality: Running matched matrix controls validates that the baseline absorbance is not skewed by endogenous proteins or pH variations.

  • Sample Dilution

    • Action: Dilute all calibrators, controls, and samples 1:4 (or 1:5) with the manufacturer's dilution buffer.

    • Causality: Dilution mitigates matrix effects—specifically the high viscosity of post-mortem blood or the high salt content of concentrated urine—which can non-specifically bind to the microplate wells.

  • Primary Antibody Incubation (Competitive Binding)

    • Action: Add the diluted sample and the enzyme-labeled drug conjugate to the microplate wells coated with the cathinone-specific antibody. Incubate in the dark at room temperature for 30–60 minutes.

    • Causality: 4-MEC in the sample competes with the enzyme conjugate for limited antibody binding sites. A lack of light prevents the degradation of the photosensitive conjugate.

  • Stringent Wash Step

    • Action: Wash the plate 4–6 times using an automated plate washer with deionized water or wash buffer.

    • Causality: This is the most critical step for trustworthiness. Incomplete washing leaves unbound enzyme conjugate in the well, leading to artificially high absorbance and false-negative results in a competitive ELISA.

  • Substrate Reaction & Absorbance Reading

    • Action: Add 3,3',5,5'-Tetramethylbenzidine (TMB) substrate. Incubate for 30 minutes, then add stop solution (1N HCl). Read absorbance at 450 nm.

    • Causality: The acid stops the enzymatic conversion of TMB, shifting the color from blue to yellow, which stabilizes the signal for accurate spectrophotometric quantification.

  • Orthogonal Confirmation (LC-MS/MS)

    • Action: Subject all presumptive positive samples (absorbance lower than the cutoff calibrator) to Liquid Chromatography-Tandem Mass Spectrometry.

    • Causality: ELISA is a presumptive class-screen. Because 4-MEC shares structural isomers with other cathinones (like pentedrone), LC-MS/MS is mandatory to provide the molecular fingerprint (retention time and specific precursor-to-product ion transitions) required for legal and clinical verification .

Workflow S1 Sample Prep (Spike & Dilute) S2 Primary Antibody Incubation S1->S2 S3 Wash Step (Remove Unbound) S2->S3 S4 Enzyme Conjugate Addition S3->S4 S5 Substrate Reaction (TMB) S4->S5 S6 Absorbance Read (450 nm) S5->S6 S7 LC-MS/MS Confirmation S6->S7

Step-by-step self-validating ELISA workflow with LC-MS/MS confirmation.

Conclusion & Assay Design Insights

When developing screening panels for novel psychoactive substances like 4-MEC, relying on legacy amphetamine immunoassays is a fundamental analytical failure. The steric hindrance of the beta-ketone group dictates that specialized, cathinone-targeted antibodies must be employed. By utilizing targeted assays such as the Randox Mephedrone/Methcathinone kit and backing them with a self-validating workflow and LC-MS/MS confirmation, laboratories can eliminate false negatives and ensure the highest standards of scientific integrity in toxicological reporting.

References

  • Swortwood MJ, Hearn WL, DeCaprio AP. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Drug Testing and Analysis. 2014;6(7-8):716-727.[Link]

  • Ellefsen KN, et al. Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. Journal of Analytical Toxicology. 2015;39(2):144-151.[Link]

  • Roda E, et al. Evaluation of Two Different Screening ELISA Assays for Synthetic Cathinones (Mephedrone/Methcathinone and MDPV) with LC-MS Method in Intoxicated Patients. Journal of Clinical Toxicology. 2016;6:302.[Link]

Validation

Structural and Pharmacological Profiling of 4-Methylethcathinone (4-MEC) vs. Substituted Cathinones

As synthetic cathinones continue to evolve, understanding the nuanced structure-activity relationships (SAR) that govern their pharmacodynamics is critical for researchers and drug development professionals. Small modifi...

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Author: BenchChem Technical Support Team. Date: March 2026

As synthetic cathinones continue to evolve, understanding the nuanced structure-activity relationships (SAR) that govern their pharmacodynamics is critical for researchers and drug development professionals. Small modifications to the cathinone scaffold—such as N-alkylation or the addition of a pyrrolidine ring—drastically shift a compound's affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

This guide provides an objective, data-driven comparison of 4-methylethcathinone (4-MEC) against other prominent substituted cathinones (e.g., mephedrone, 4-MePPP, and MDPV), detailing the mechanistic causality behind their transporter selectivity and outlining the gold-standard in vitro methodologies used to evaluate them.

Structure-Activity Relationship (SAR) & Mechanistic Insights

The pharmacological signature of a synthetic cathinone is dictated by its ability to act as either a monoamine reuptake inhibitor or a substrate-driven releaser. 4-MEC is classified as a "second-generation" analog of mephedrone (4-MMC). While both share a 4-methyl substitution on the aromatic ring, 4-MEC features an N-ethyl group rather than an N-methyl group [1].

The Impact of N-Alkylation and Pyrrolidine Rings

The transition from an N-methyl (4-MMC) to an N-ethyl (4-MEC) group increases steric bulk but retains enough flexibility to interact with both DAT and SERT. Consequently, 4-MEC acts as a nonselective monoamine uptake inhibitor and a serotonin releaser, producing a hybrid "cocaine-MDMA-like" profile [2].

In stark contrast, incorporating the nitrogen into a pyrrolidine ring—as seen in 4-MePPP or MDPV—forces a rigid conformation. Molecular docking studies reveal that the binding pocket of hSERT contains a critical threonine residue (Thr439). The hydroxyl or proximal methyl group of Thr439 creates severe steric repulsion against the bulky, rigid pyrrolidine ring of 4-MePPP, rendering the ligand-transporter complex highly unstable [3]. However, 4-MEC's flexible N-ethyl chain easily navigates this subpocket. As a result, pyrrolidine-containing cathinones lose nearly all SERT affinity and become highly potent, selective DAT/NET inhibitors [1].

SAR_Cathinones Base Substituted Cathinone Scaffold N_Ethyl N-Alkylation (N-Ethyl) Example: 4-MEC Base->N_Ethyl Increased steric bulk Pyrrolidine Pyrrolidine Ring Example: 4-MePPP, MDPV Base->Pyrrolidine Conformational restriction Para_Methyl Para-Methyl Substitution Example: 4-MMC, 4-MEC Base->Para_Methyl Aromatic modification DAT_SERT Balanced DAT/SERT Inhibition (Hybrid Stimulant/Empathogen) N_Ethyl->DAT_SERT DAT_Selective High DAT/NET Selectivity (Pure Stimulant Profile) Pyrrolidine->DAT_Selective Para_Methyl->DAT_SERT

Structural modifications of cathinones and their divergent effects on monoamine transporter selectivity.

Quantitative Pharmacological Comparison

To objectively evaluate these structural shifts, we must look at the half-maximal inhibitory concentration (IC₅₀) values for monoamine uptake in human embryonic kidney (HEK293) cells stably expressing hDAT, hSERT, and hNET.

CompoundStructural ClassificationhDAT IC₅₀ (μM)hSERT IC₅₀ (μM)hNET IC₅₀ (μM)Primary Pharmacological Profile
4-MEC N-Ethyl, 4-Methyl3.9 ± 0.410.9 ± 2.2~ 1.5 - 3.0Nonselective inhibitor / 5-HT releaser [1]
4-MMC N-Methyl, 4-Methyl~ 0.8~ 0.5~ 0.5Balanced nonselective releaser [1]
4-MePPP Pyrrolidine, 4-Methyl1.08 ± 0.1126 ± 36N/AHighly selective DAT inhibitor [1]
MDPV Pyrrolidine, 3,4-MD0.074.50.03Ultra-potent DAT/NET inhibitor [4]

Data synthesized from in vitro transporter assays utilizing radiolabeled monoamines ([³H]DA, [³H]5-HT).

Experimental Methodology: Monoamine Transporter Uptake Inhibition

As an application scientist, establishing a self-validating, highly reproducible assay is paramount. We utilize heterologously expressed human transporters in HEK293 cells rather than rat brain synaptosomes. The causality behind this choice: Synaptosomes contain mixed transporter populations and presynaptic autoreceptors that confound compound selectivity. HEK293 cells isolate the specific transporter kinetics, ensuring that the calculated IC₅₀ is a direct reflection of the drug-target interaction [5].

Step-by-Step Self-Validating Protocol

1. Cell Preparation & Baseline Validation

  • Action: Seed HEK293 cells stably expressing hDAT, hSERT, or hNET into 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours.

  • Validation Control: Include wells treated with a known selective inhibitor (e.g., 10 μM GBR12909 for DAT or Fluoxetine for SERT) to define non-specific uptake. This ensures the system is actively differentiating between passive diffusion and transporter-mediated uptake.

2. Compound Incubation (Pre-loading)

  • Action: Wash cells with Krebs-HEPES buffer (KHP). Add serial dilutions of the test cathinone (e.g., 4-MEC from 0.1 nM to 100 μM) and incubate for 10 minutes at 37°C.

  • Mechanistic Note: To distinguish between reuptake inhibition and substrate-induced efflux, parallel assays should be run with 10 μM Monensin (a sodium ionophore). Monensin collapses the sodium gradient; if the drug's effect persists, it indicates passive diffusion rather than active transporter manipulation [1].

3. Radioligand Addition

  • Action: Introduce 20 nM of [³H]Dopamine or [³H]Serotonin (5-HT) to the respective wells. Incubate for exactly 10 minutes (DAT) or 30 minutes (SERT).

4. Assay Termination

  • Action: Rapidly aspirate the buffer and wash three times with ice-cold KHP buffer.

  • Causality: The immediate temperature drop halts membrane fluidity and instantaneously freezes transporter conformational changes, trapping the intracellular radioligand and preventing artificial efflux during the wash steps.

5. Quantification

  • Action: Lyse the cells using 1% SDS or a proprietary lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

Assay_Workflow Step1 HEK293 Cell Seeding (hDAT/hSERT/hNET) Step2 Compound Incubation (Cathinone Titration) Step1->Step2 24h Growth Step3 Radioligand Uptake ([3H]DA / [3H]5-HT) Step2->Step3 10 min pre-load Step4 Assay Termination (Ice-Cold Wash) Step3->Step4 10-30 min Step5 Liquid Scintillation (Quantification) Step4->Step5 Lysis

Self-validating in vitro workflow for quantifying monoamine transporter uptake inhibition.

References

  • National Institutes of Health (NIH)
  • Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays Frontiers in Neuroscience / Axion Biosystems URL
  • National Institutes of Health (NIH)
  • National Institutes of Health (NIH)
  • Central binding site of DAT with docking poses of 4-MEC and 4-MePPP ResearchGate URL

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Analytical Confidence in Novel Psychoactive Substance Identification

An Inter-Laboratory Comparison of Analytical Methodologies for the Detection of 2-(ethylamino)-1-(p-tolyl)propan-1-one (4-EMC) The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the f...

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Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Comparison of Analytical Methodologies for the Detection of 2-(ethylamino)-1-(p-tolyl)propan-1-one (4-EMC)

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the forensic and clinical toxicology communities. Among these, synthetic cathinones have become a prominent class of abused substances. This guide provides an in-depth comparison of the primary analytical methodologies for the detection and quantification of 2-(ethylamino)-1-(p-tolyl)propan-1-one, also known as 4-ethylmethcathinone (4-EMC), a prevalent synthetic cathinone. The focus is on establishing robust, validated methods to ensure the reliability and defensibility of analytical results.[1][2][3]

The accurate identification and quantification of 4-EMC in various matrices, from seized materials to biological samples, are paramount for law enforcement, public health, and clinical diagnostics. This requires not only the selection of appropriate analytical techniques but also a thorough understanding of their underlying principles and the rigorous validation of the chosen methods.[4][5] This guide will delve into the two most commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the necessary framework for their successful implementation and inter-laboratory validation.[6][7]

The Imperative of Method Validation in Forensic Analysis

Method validation is the cornerstone of analytical science, providing objective evidence that a method is fit for its intended purpose.[8] In the context of forensic toxicology, where results can have significant legal and medical consequences, a validated method ensures confidence and reliability in the reported data.[4][5] International guidelines from bodies such as the Scientific Working Group for Forensic Toxicology (SWGTOX) and the German Society of Toxicology and Forensic Chemistry (GTFCh) provide a framework for the validation parameters that must be assessed.[5][9][10] These parameters typically include selectivity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and stability.[5][9][10]

An inter-laboratory validation study takes this a step further by demonstrating the reproducibility of the method across different laboratories, instruments, and analysts. This is the ultimate test of a method's robustness and is crucial for establishing standardized procedures that can be widely adopted.

Comparative Analysis of Detection Methodologies: GC-MS vs. LC-MS/MS

The detection of synthetic cathinones like 4-EMC in forensic settings is predominantly achieved using chromatographic techniques coupled with mass spectrometry.[1][11] Both GC-MS and LC-MS/MS offer high levels of sensitivity and selectivity, making them suitable for the analysis of trace amounts of these substances in complex matrices.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and widely used technique in forensic toxicology.[14] It offers excellent chromatographic separation of volatile and thermally stable compounds.[15][16]

Principle of Operation: In GC-MS, the sample is first vaporized and introduced into a gas chromatograph.[15] The components of the mixture are then separated as they travel through a capillary column containing a stationary phase.[15][16] The separation is based on the differential partitioning of the analytes between the mobile phase (an inert gas) and the stationary phase.[16] After separation, the analytes enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), fragmented, and detected based on their mass-to-charge ratio (m/z).[14][15]

Causality Behind Experimental Choices for 4-EMC Analysis:

  • Derivatization: Synthetic cathinones can be amenable to GC-MS analysis; however, derivatization is sometimes employed to improve their thermal stability and chromatographic behavior.[17]

  • Injection Port Temperature: The high temperatures used in the GC injection port can potentially cause thermal degradation of some synthetic cathinones.[3][14] Therefore, optimizing the injector temperature is critical to prevent the formation of artifacts and ensure accurate identification of the parent compound.[3]

  • Ionization Mode: Electron ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns that can be compared against spectral libraries for compound identification.[15]

Workflow for GC-MS Analysis of 4-EMC:

Caption: Workflow for the analysis of 4-EMC using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become an increasingly powerful tool in forensic and clinical toxicology due to its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[18][19][20]

Principle of Operation: In LC-MS/MS, the sample is first separated by liquid chromatography, typically reversed-phase HPLC or UHPLC.[19][20] The separated analytes then enter the mass spectrometer, where they are ionized using a "soft" ionization technique such as electrospray ionization (ESI).[21] In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (the molecular ion or a prominent adduct) is selected in the first mass analyzer, fragmented in a collision cell, and then one or more specific product ions are monitored in the second mass analyzer.[13][21] This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity.[13][22]

Causality Behind Experimental Choices for 4-EMC Analysis:

  • No Derivatization Required: A significant advantage of LC-MS/MS is that it can directly analyze many polar and non-volatile compounds without the need for derivatization, simplifying sample preparation.[18]

  • Soft Ionization: ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) with minimal fragmentation in the source.[18] This is ideal for selecting a precursor ion for MS/MS analysis.

  • High Specificity: The use of MRM transitions (precursor ion → product ion) provides a high degree of specificity, reducing the likelihood of interferences from matrix components.[13][22]

Workflow for LC-MS/MS Analysis of 4-EMC:

Caption: Workflow for the analysis of 4-EMC using LC-MS/MS.

Performance Comparison of GC-MS and LC-MS/MS for 4-EMC Detection

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requirement High (requires volatile or derivatized analytes)Low (suitable for non-volatile and polar compounds)
Thermal Stability Requires thermally stable compoundsSuitable for thermally labile compounds
Sample Preparation May require derivatizationGenerally simpler, often "dilute and shoot"
Selectivity Good, based on retention time and mass spectrumExcellent, based on retention time and MRM transitions[13][22]
Sensitivity Good (ng/mL range)[17]Excellent (pg/mL to low ng/mL range)[22][23]
Matrix Effects Less prone to ion suppressionCan be susceptible to ion suppression/enhancement[9]
Confirmation of Identity Based on spectral library matchBased on retention time and ratio of multiple MRM transitions[24]
Throughput ModerateHigh, especially with UHPLC systems

Experimental Protocols for Inter-Laboratory Validation

The following are generalized protocols that should be adapted and fully validated by each laboratory according to established guidelines.[8][9]

Protocol 1: GC-MS Screening and Confirmation of 4-EMC in Seized Material

1. Scope: This method is for the qualitative identification of 4-EMC in powder samples.

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the homogenized powder sample.
  • Dissolve the sample in 1 mL of methanol.
  • Vortex for 30 seconds.
  • If necessary, centrifuge to pellet any insoluble material.
  • Transfer the supernatant to an autosampler vial.

3. GC-MS Parameters:

  • Injector: Splitless mode, 250°C
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
  • Carrier Gas: Helium at a constant flow of 1 mL/min
  • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of 40-500 amu.

4. Validation Parameters to be Assessed:

  • Selectivity: Analyze a range of common cutting agents and other synthetic cathinones to ensure no co-elution and spectral interference.
  • Limit of Detection (LOD): Determine the lowest concentration at which 4-EMC can be reliably detected.
  • Precision: Assess the repeatability of the retention time and mass spectrum from multiple injections of the same sample.
  • Robustness: Evaluate the effect of small, deliberate changes in analytical parameters (e.g., oven ramp rate, final temperature).
Protocol 2: LC-MS/MS Quantification of 4-EMC in Urine

1. Scope: This method is for the quantitative determination of 4-EMC in human urine.

2. Sample Preparation:

  • To 100 µL of urine, add 20 µL of an internal standard solution (e.g., 4-EMC-d5).
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 x g for 5 minutes.
  • Transfer the supernatant to an autosampler vial.

3. LC-MS/MS Parameters:

  • LC System: UHPLC with a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
  • MRM Transitions: Monitor at least two transitions for 4-EMC (e.g., m/z 192.1 → 163.1 for quantification and 192.1 → 91.1 for confirmation) and one for the internal standard.

4. Validation Parameters to be Assessed:

  • Selectivity and Matrix Effects: Analyze blank urine from multiple sources to assess for interferences and ion suppression/enhancement.
  • Calibration Model and Linearity: Prepare calibrators in blank urine over the expected concentration range and determine the appropriate regression model.
  • Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations on multiple days to assess intra- and inter-day accuracy and precision.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.
  • Stability: Evaluate the stability of 4-EMC in urine under various storage conditions (e.g., freeze-thaw cycles, long-term storage).

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the detection of 4-EMC. The choice of methodology will depend on the specific requirements of the laboratory, including the nature of the samples, the required sensitivity, and the available instrumentation.

  • GC-MS remains a robust and cost-effective method, particularly for the analysis of seized materials where concentrations are typically high. Its extensive spectral libraries are a significant advantage for the identification of unknown compounds.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for the quantification of 4-EMC in biological matrices where low concentrations are expected.[23][24][25] The ability to analyze samples with minimal preparation is also a significant advantage in high-throughput settings.

For a comprehensive inter-laboratory validation, it is recommended that participating laboratories analyze a common set of well-characterized reference materials and blind samples using both techniques, if available. The results should be compared based on the validation parameters outlined in established guidelines to ensure the accuracy and comparability of data across different analytical platforms. Adherence to these principles of scientific integrity and rigorous validation will ensure that the analytical data generated for 4-EMC and other NPS is of the highest quality and can withstand scientific and legal scrutiny.

References

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